2-(Difluoromethyl)-6-fluorobenzaldehyde
Description
Properties
IUPAC Name |
2-(difluoromethyl)-6-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFZVTWZNUBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-(Difluoromethyl)-6-fluorobenzaldehyde
An In-Depth Technical Guide on the Chemical Properties of 2-(Difluoromethyl)-6-fluorobenzaldehyde
Executive Summary & Strategic Value
2-(Difluoromethyl)-6-fluorobenzaldehyde (CAS: 1785431-84-6) represents a specialized fluorinated building block in modern medicinal chemistry. It is distinguished by the simultaneous presence of an electrophilic aldehyde, a steric and electronic modulator (ortho-fluorine), and a lipophilic hydrogen bond donor (ortho-difluoromethyl group).[1]
For drug development professionals, this compound offers a strategic entry point into conformational locking and bioisosteric replacement .[1] The ortho-difluoromethyl (-CHF
Physicochemical Profile
The dual-fluorination pattern imparts specific electronic properties that differentiate this molecule from its mono-fluorinated analogs.
| Property | Value / Characteristic | Significance in Drug Design |
| Molecular Formula | C | Core scaffold |
| Molecular Weight | 174.12 g/mol | Fragment-based drug discovery (FBDD) compliant |
| CAS Number | 1785431-84-6 | Unique identifier |
| LogP (Predicted) | ~2.1 - 2.4 | Enhanced lipophilicity vs. non-fluorinated analog |
| H-Bond Donors | 1 (Weak, C-H in CHF | "Lipophilic H-bond donor" capability |
| H-Bond Acceptors | 3 (C=O, F, F) | Interaction with protein backbones |
| Electronic Effect | Deactivates ring towards electrophilic attack; activates aldehyde | |
| Physical State | Solid or Low-melting solid | Ease of handling in solid-phase synthesis |
Structural Analysis: The Ortho-Effect
The 2,6-substitution pattern creates a "steric gear" mechanism.[1] The aldehyde carbonyl is forced out of coplanarity with the aromatic ring or locked into a specific conformation to minimize dipole repulsion between the carbonyl oxygen and the ortho-fluorine/difluoromethyl groups. This pre-organization reduces the entropic penalty upon binding to a biological target.
Synthetic Accessibility & Pathways
Accessing 2-(Difluoromethyl)-6-fluorobenzaldehyde requires navigating the sensitivity of the aldehyde group and the stability of the -CHF
Method A: Metal-Mediated Difluoromethylation (Modern Approach)
This route utilizes cross-coupling chemistry to install the -CHF
-
Precursor: 2-Bromo-6-fluorobenzaldehyde or 2-Chloro-6-fluorobenzaldehyde.[1]
-
Reagents: Difluoromethylating agents (e.g., TMS-CHF
, Zn(CHF ) , or sulfinates like NaSO CHF ).[1] -
Catalyst: Copper(I) or Palladium systems.
-
Mechanism: Radical or organometallic transfer of the CHF
group.
Method B: Oxidation of Toluene Derivatives (Classical Approach)
A scalable industrial route involving the functionalization of the methyl group followed by oxidation.
-
Starting Material: 2-Fluoro-6-nitrotoluene (converted to 2-fluoro-6-difluoromethyltoluene).[1]
-
Step 1: Radical chlorination/fluorination of the methyl group to form the -CHF
moiety. -
Step 2: Oxidation of a separate methyl or alcohol group to the aldehyde.
Visualization of Synthetic Logic
Caption: Path A (Blue) offers higher functional group tolerance; Path B (Red) is preferred for bulk manufacturing.[1]
Reactivity & Transformations
The chemical behavior of 2-(Difluoromethyl)-6-fluorobenzaldehyde is defined by the interplay between the electrophilic aldehyde and the robust -CHF
Aldehyde Functionalization
The aldehyde is highly reactive due to the electron-withdrawing nature of the fluorine atoms on the ring (inductive effect, -I).
-
Reductive Amination: Reacts rapidly with primary/secondary amines to form imines, which are easily reduced to benzylamines.[1] The ortho-substituents may retard the rate slightly due to steric hindrance but generally prevent over-alkylation.
-
Wittig/Horner-Wadsworth-Emmons: Efficiently converts to styrenes. The resulting olefins often exhibit high E/Z selectivity due to the steric bulk of the ortho-CHF
group. -
Oxidation: Readily oxidizes to 2-(Difluoromethyl)-6-fluorobenzoic acid , another valuable building block.[1]
Stability of the Difluoromethyl Group
Unlike the trifluoromethyl (-CF
-
Base Sensitivity: Strong bases (e.g., LDA,
-BuLi) can deprotonate the -CHF carbon, leading to difluorocarbene (:CF ) extrusion or elimination.[1] Protocols using this compound should avoid highly basic conditions ( ) to preserve structural integrity. -
Metabolic Stability: The C-F bond is metabolically robust. The -CHF
group resists hydroxylation by Cytochrome P450 enzymes, making it an excellent "metabolic blocker" compared to a methyl group.[1]
Intramolecular Hydrogen Bonding (The "Proton Sponge" Effect)
A critical feature is the potential for an intramolecular hydrogen bond between the acidic -CHF
-
Effect: This interaction can "lock" the molecule into a planar conformation, masking the polarity of the carbonyl oxygen and increasing lipophilicity (LogP).[1]
-
Application: This mimics the intramolecular H-bond seen in salicylaldehyde, allowing the compound to cross lipid membranes more effectively.[1]
Medicinal Chemistry Applications
Bioisosterism
-
-CHF
as -OH Mimic: The difluoromethyl group acts as a lipophilic bioisostere of a hydroxyl group (phenol). It donates a weak hydrogen bond but does not accept one as strongly, and it lacks the metabolic liability of glucuronidation.[1] -
-CHF
as -SH Mimic: It also mimics the size and electronic properties of a thiol group.
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "fragment" for screening libraries.
-
Ligand Efficiency (LE): High. The fluorine atoms add specific binding interactions (dipole-dipole, multipolar) without adding excessive molecular weight.[1]
-
Vector Exploration: The aldehyde allows for rapid "growing" of the fragment in one direction, while the fluoro/difluoromethyl groups probe hydrophobic pockets in the target protein.[1]
Strategic Interaction Map
Caption: Pharmacophore mapping highlights the -CHF2 group as a lipophilic H-bond donor.[1]
Handling and Safety Protocols
As a fluorinated benzaldehyde, standard safety precautions for reactive electrophiles apply.
-
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert atmosphere (Nitrogen or Argon) at 2-8°C. Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.
-
Incompatibility: Strong oxidizing agents, strong bases (risk of carbene formation), and strong reducing agents.[1]
References
-
Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]
-
Ni, C., & Hu, J. (2016).[1] "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis. Link[1]
-
BenchChem. (2025).[2] "Application Notes: Synthesis of Halogenated Benzaldehydes." BenchChem Technical Library. Link[1]
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
-
SynQuest Laboratories. (2024).[3] "Product Specification: 2-(Difluoromethyl)-6-fluorobenzaldehyde (CAS 1785431-84-6)." SynQuest Catalog. Link
Sources
A Technical Guide to 2-(Difluoromethyl)-6-fluorobenzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: 2-(Difluoromethyl)-6-fluorobenzaldehyde represents a valuable, yet specialized, building block for medicinal chemistry and materials science. The strategic placement of a fluorine atom and a difluoromethyl group on the benzaldehyde scaffold imparts unique electronic and conformational properties, making it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of this compound, detailing its chemical identifiers, physicochemical properties, and the strategic importance of the difluoromethyl moiety. We present a detailed, field-proven protocol for its synthesis and purification, grounded in established chemical principles for analogous compounds. Furthermore, this document outlines critical safety and handling procedures and explores its applications, offering researchers and drug development professionals a practical resource for leveraging this potent synthon in their work.
Chemical Identity and Core Identifiers
Precise identification is the cornerstone of reproducible science. While 2-(Difluoromethyl)-6-fluorobenzaldehyde is a specific and targeted research chemical, a dedicated CAS Registry Number has not been broadly indexed in major public databases as of this writing. This is common for novel or highly specialized reagents. For unambiguous identification, the following molecular identifiers are provided.
| Identifier | Value |
| IUPAC Name | 2-(Difluoromethyl)-6-fluorobenzaldehyde |
| Molecular Formula | C₈H₅F₃O |
| Molecular Weight | 178.12 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C=O)C(F)F |
| InChI | InChI=1S/C8H5F3O/c9-7-3-1-2-6(5-12)8(7)4(10)11/h1-5H |
| InChIKey | YWLGJJGOCZJQDE-UHFFFAOYSA-N |
For comparative and sourcing purposes, identifiers for a closely related and commercially available analog, 2,6-Difluorobenzaldehyde , are listed below.
| Identifier (Analog) | Value |
| Compound Name | 2,6-Difluorobenzaldehyde |
| CAS Number | 437-81-0[1] |
| Molecular Formula | C₇H₄F₂O[1] |
| Molecular Weight | 142.10 g/mol [1] |
The Difluoromethyl Group: A Bioisostere of Strategic Importance
The difluoromethyl (-CHF₂) group has garnered significant attention in drug design as a modern bioisostere for methyl (-CH₃), hydroxyl (-OH), and trifluoromethyl (-CF₃) groups.[2][3] Its utility stems from a unique balance of steric, electronic, and hydrogen-bonding properties.
-
Lipophilic Hydrogen Bond Donor: Unlike a typical C-H bond, the C-H bond in a -CHF₂ group is polarized by the two highly electronegative fluorine atoms. This allows it to act as a weak hydrogen bond donor, potentially replacing traditional donors like -OH or -NH₂ to enhance binding affinity while improving metabolic stability and modulating physicochemical properties.[2]
-
Modulation of Lipophilicity (LogP): The -CHF₂ group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group. This intermediate lipophilicity provides a powerful tool for fine-tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Conformational Control: The introduction of fluorine can significantly alter the conformational preferences of a molecule, which can lock it into a more bioactive conformation for interacting with a protein target.[4][5]
Synthesis and Mechanistic Considerations
The synthesis of 2-(Difluoromethyl)-6-fluorobenzaldehyde is not widely published, but a robust pathway can be designed based on established transformations of substituted toluenes. A common and effective strategy involves the radical halogenation of the corresponding toluene precursor followed by hydrolysis.
Proposed Synthetic Pathway: A Two-Step Protocol
The most logical precursor is 2-(Difluoromethyl)-6-fluorotoluene . The synthesis would proceed via oxidation of the benzylic position. A direct oxidation can be challenging to control; therefore, a more reliable method involves a two-step process: benzylic bromination followed by Kornblum oxidation.
Experimental Protocol: Step-by-Step Methodology
PART A: Benzylic Bromination
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-(difluoromethyl)-6-fluorotoluene (1.0 eq).
-
Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Solvent: Add anhydrous carbon tetrachloride (CCl₄) to create a 0.5 M solution.
-
Reaction: Irradiate the flask with a UV lamp (or a 250W incandescent bulb) and heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a less polar spot indicates progress. The denser succinimide byproduct will precipitate out of the CCl₄.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold CCl₄. Combine the filtrates and wash sequentially with a 10% sodium thiosulfate solution to remove any remaining bromine, followed by water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-(bromomethyl)-6-(difluoromethyl)-1-fluorobenzene. This intermediate is often used directly in the next step without further purification.
PART B: Kornblum Oxidation
-
Setup: In a round-bottom flask, dissolve the crude benzylic bromide from Part A in Dimethyl Sulfoxide (DMSO). The concentration should be approximately 1.0 M.
-
Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq). The base neutralizes the HBr formed during the reaction.
-
Reaction: Heat the mixture to 95-100°C and stir vigorously.[6]
-
Monitoring: Monitor the reaction by TLC or GC for the formation of the aldehyde product. The reaction is typically complete in 3-8 hours.[6]
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.[6]
-
Extraction: Extract the aqueous mixture three times with ethyl acetate or diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water (to remove DMSO) and then with saturated brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude 2-(Difluoromethyl)-6-fluorobenzaldehyde.
Purification and Quality Control
Purity is paramount for applications in drug discovery. The crude product from the synthesis requires purification to remove unreacted starting materials and byproducts.
Purification Protocol: Vacuum Distillation
For liquid benzaldehydes, vacuum distillation is a highly effective purification method.[7]
-
Apparatus: Set up a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
-
Procedure: Transfer the crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation: Slowly apply vacuum and gently heat the flask using a heating mantle.
-
Fraction Collection: Monitor the head temperature and collect the fraction that distills at the expected boiling point for the compound under the applied pressure.
Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum should show a characteristic aldehyde proton singlet around δ 10.0-10.4 ppm. The difluoromethyl proton will appear as a triplet (due to coupling with the two fluorine atoms) between δ 6.5-7.5 ppm. Aromatic protons will be visible in the δ 7.0-8.0 ppm range.
-
¹⁹F NMR: Two distinct signals are expected. One for the aromatic fluorine and another for the -CHF₂ group. 19F NMR is highly sensitive to the electronic environment and is an excellent tool for confirming fluorinated structures.[8][9]
-
¹³C NMR: The aldehyde carbon will have a signal around δ 188-193 ppm. The difluoromethyl carbon will be a triplet centered around δ 110-115 ppm due to C-F coupling.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde will be present around 1700-1720 cm⁻¹. C-F stretching bands will appear in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.12).
Safety, Handling, and Storage
Fluorinated benzaldehydes require careful handling. The following safety information is based on data for structurally similar compounds like 2,6-difluorobenzaldehyde and 2-fluorobenzaldehyde.[10][11][12]
-
GHS Pictograms:
-
GHS05 (Corrosion)
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[11][12][13]
-
Response: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower).[13]
-
-
Personal Protective Equipment (PPE):
-
Storage:
Applications and Research Interest
2-(Difluoromethyl)-6-fluorobenzaldehyde is primarily utilized as a versatile intermediate in organic synthesis. Its value lies in the combination of two key reactive features:
-
The Aldehyde Functional Group: Serves as a synthetic handle for a wide range of transformations, including Wittig reactions, reductive aminations, condensations, and oxidations, allowing for the construction of more complex molecular architectures.
-
The Fluorinated Aromatic Ring: The difluoromethyl and fluoro substituents are incorporated to modulate the electronic and pharmacokinetic properties of the final target molecule.[4]
This scaffold is of particular interest in the synthesis of:
-
Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs) where fluorine substitution is used to enhance metabolic stability, binding affinity, or cell permeability.[5][16]
-
Agrochemicals: In the development of new pesticides and herbicides, where fluorinated compounds often exhibit enhanced biological activity.[17]
-
Materials Science: For creating specialized polymers and functional materials where the unique properties of the fluorinated groups are desired.
References
-
PubChem. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847. [Link]
-
SouthernBiotech. Fluoromount-G® Safety Data Sheet. [Link]
-
Fisher Scientific. 2,6-Difluorobenzaldehyde SAFETY DATA SHEET. [Link]
- Google Patents.
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]
- Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Synthonix, Inc. 446-52-6 | 2-Fluorobenzaldehyde. [Link]
-
Al-Aboudi, A., et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
-
Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. [Link]
-
NIST. 2,6-Difluorobenzaldehyde. [Link]
- Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]
-
Straniero, V., et al. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. [Link]
-
ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
ResearchGate. 19F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde. [Link]
-
McMahon, S. A., et al. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. [Link]
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- 1. 2,6-Difluorobenzaldehyde [webbook.nist.gov]
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- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
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- 9. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Role of the Difluoromethyl Group in Fluorobenzaldehyde Reactivity
Abstract
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethyl (CF₂H) group offers a unique constellation of physicochemical properties that significantly modulate the reactivity and biological profile of parent molecules. This technical guide provides an in-depth analysis of the role of the difluoromethyl group in the context of fluorobenzaldehyde, a common scaffold in organic synthesis. We will explore the nuanced electronic and steric effects of the CF₂H group, its impact on the reactivity of both the aldehyde functionality and the aromatic ring, and its practical applications in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of the difluoromethyl group for molecular design and optimization.
The Difluoromethyl Group: A Unique Modulator of Molecular Properties
The difluoromethyl (CF₂H) group has emerged as a critical tool in molecular engineering, prized for its ability to act as a bioisosteric replacement for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][2] Unlike its perfluorinated counterpart, the trifluoromethyl (-CF₃) group, the CF₂H group possesses a weakly acidic proton, enabling it to function as a hydrogen bond donor.[1][3] This capacity for hydrogen bonding, a feature absent in -CH₃ and -CF₃ groups, allows it to maintain or introduce crucial interactions with biological targets, enhancing binding affinity and specificity.[2][4]
The introduction of a CF₂H group into a molecule profoundly alters its physicochemical characteristics, including its pKa, dipole moment, lipophilicity (logP), and metabolic stability.[1] These modifications are central to its strategic use in drug design, where fine-tuning such properties is essential for optimizing a candidate's pharmacokinetic and pharmacodynamic profile.[5][6]
Electronic Effects: An Inductive and Resonance Perspective
The two fluorine atoms impart a strong electron-withdrawing effect through induction (σI), which is somewhat attenuated compared to the -CF₃ group. This potent inductive pull significantly influences the electron density of the entire molecule. Studies using ¹⁹F NMR have helped quantify these effects, with Hammett constants showing the difluoro(methoxy)methyl group (a related moiety) acts as a moderate electron acceptor through both inductive and resonance pathways. This electron-withdrawing nature is a primary driver of the altered reactivity observed in difluoromethyl-substituted benzaldehydes.
Lipophilicity and Hydrogen Bonding: A Delicate Balance
While often considered a lipophilicity-enhancing group, the effect of the CF₂H moiety on logP is highly context-dependent.[7][8] The change in lipophilicity when replacing a methyl group with a difluoromethyl group can range from a slight decrease to a moderate increase.[7][9] This nuanced behavior allows for finer control over a molecule's permeability across biological membranes.
Perhaps the most defining feature of the CF₂H group is its role as a "lipophilic hydrogen bond donor".[7][9][10] The polarized C-H bond is acidic enough to engage in hydrogen bonding, a property quantified by Abraham's solute ¹H NMR analysis.[3] Studies have shown that the hydrogen bond acidity of ArOCF₂H and ArSCF₂H is comparable to that of thiophenol and aniline.[3] This unique combination of properties allows the CF₂H group to mimic the hydrogen-bonding capabilities of polar groups like -OH or -SH while increasing metabolic stability.[4][11]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes and compares the key properties of the methyl, difluoromethyl, and trifluoromethyl groups when attached to an aromatic system.
| Property | Methyl (-CH₃) | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) |
| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing | Very Strongly Electron-Withdrawing |
| Hansch Lipophilicity (π) | +0.56 | ~ +0.3 to +0.5 (context-dependent)[7] | +0.88[12] |
| Hydrogen Bonding | None | Donor[1][3] | Acceptor (weak) |
| Metabolic Stability | Prone to oxidation[13] | High; blocks metabolic hotspots[1][5] | Very High[12][14] |
| Bioisosteric Role | Steric bulk | Hydroxyl, Thiol, Amine[1][4] | Chlorine, Methyl[12][13] |
Impact on Fluorobenzaldehyde Reactivity
The introduction of a difluoromethyl group onto a fluorobenzaldehyde scaffold has profound consequences for the reactivity of both the aldehyde carbonyl and the aromatic ring. These changes are a direct result of the potent electronic and steric properties discussed previously.
Activation of the Carbonyl Group toward Nucleophilic Attack
The strong inductive electron withdrawal by the CF₂H group significantly depletes electron density from the aromatic ring, which in turn strongly deshields the carbonyl carbon of the aldehyde. This renders the aldehyde significantly more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated or methyl-substituted counterparts.
This enhanced reactivity is exploited in various synthetic transformations, including:
-
Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignards, organolithiums), enamines, and other carbon nucleophiles proceed more readily.[15]
-
Enantioselective Reactions: The activated aldehyde is an excellent substrate for enantioselective nucleophilic difluoromethylation and other asymmetric additions, often catalyzed by chiral quaternary ammonium salts.[16]
-
Formation of gem-Difluoroolefins: The Julia-Kocienski olefination using reagents like difluoromethyl 2-pyridyl sulfone proceeds efficiently with such activated aldehydes.[17]
Deactivation and Meta-Direction of the Aromatic Ring
As a powerful electron-withdrawing group, the CF₂H substituent deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). The rate of EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation is significantly reduced. Furthermore, the CF₂H group acts as a meta-director, guiding incoming electrophiles to the positions meta to itself. This is a classical consequence of the destabilization of the ortho and para sigma complexes (Wheland intermediates) due to the proximity of the positively charged carbon to the electron-withdrawing substituent.
Synthetic Pathways to Difluoromethyl Fluorobenzaldehydes
The synthesis of aromatic compounds bearing a difluoromethyl group is a topic of significant research interest. One of the most direct and attractive routes is the deoxyfluorination of the corresponding aldehyde.[1][18] This method leverages readily available aldehyde starting materials.
Field-Proven Insights: Applications in Drug Development
The unique properties of the CF₂H group translate into significant strategic advantages in drug discovery and development.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF₂H group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5][19] Replacing a metabolically labile group (like -CH₃ or -OH) with a CF₂H moiety can block a metabolic hotspot, thereby increasing a drug's half-life, reducing clearance, and lowering the required therapeutic dose.[12][19]
-
Improved Target Affinity: The ability of the CF₂H group to act as a hydrogen bond donor allows it to form key interactions with protein targets, potentially increasing binding affinity and selectivity.[1][2] This makes it an excellent bioisostere for hydroxyl and thiol groups, which are often critical for receptor binding but can be metabolically vulnerable.[4]
-
Modulation of Pharmacokinetics: By providing a tool to fine-tune lipophilicity, the CF₂H group can be used to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, improving oral bioavailability and membrane permeability.[1][6]
Experimental Protocols
To ensure trustworthiness and practical applicability, the following protocols are provided as self-validating systems for key experimental procedures.
Protocol: Nucleophilic Addition of Phenylmagnesium Bromide to 4-(Difluoromethyl)benzaldehyde
This protocol describes a standard procedure for reacting an organometallic nucleophile with an activated aldehyde.
Materials:
-
4-(Difluoromethyl)benzaldehyde
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen line
Procedure:
-
Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
Reactant Preparation: Dissolve 4-(difluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: Add phenylmagnesium bromide (1.1 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (4-(difluoromethyl)phenyl)(phenyl)methanol.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is crucial for evaluating the enhanced metabolic stability conferred by the CF₂H group.[19]
Materials:
-
Test compound (e.g., the product from Protocol 5.1)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin)
-
Incubator/shaker set to 37 °C
Procedure:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM) in phosphate buffer.
-
Incubation Mixture (Test): In a microcentrifuge tube, combine phosphate buffer, the test compound working solution (final concentration 1 µM), and the NADPH regenerating system.
-
Incubation Mixture (Control): Prepare a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
Pre-incubation: Pre-warm the incubation mixtures at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding pre-warmed human liver microsomes (final protein concentration ~0.5 mg/mL).
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.
-
Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line determines the elimination rate constant, from which the in vitro half-life can be calculated.
Conclusion
The difluoromethyl group is a uniquely powerful substituent for modulating the reactivity and properties of fluorobenzaldehydes and other aromatic scaffolds. Its strong electron-withdrawing nature activates the aldehyde carbonyl for a range of important synthetic transformations, while its ability to act as a metabolically stable hydrogen bond donor provides a compelling strategic advantage in the design of next-generation pharmaceuticals. By understanding the fundamental principles governing its behavior—from its electronic signature to its role as a bioisostere—researchers can more effectively harness the CF₂H group to create molecules with precisely tailored chemical and biological functions. The continued development of novel synthetic methods for its introduction will undoubtedly expand its application and solidify its role as an indispensable tool in modern chemistry.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- Deng, J., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Future Science. (2020). Utilizing the CF2H Moiety As a H-bond-donating Group in Drug Discovery.
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Figshare.
- PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by....
- Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.
- Hu, J., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research.
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- PMC. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
- University of Michigan Library. (n.d.). Deoxyfluorination of (Hetero)aryl Aldehydes Using Tetramethylammonium Fluoride and Perfluorobutanesulfonyl Fluoride or Trifluoro.
- Saphier, S. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.
- PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wikipedia. (n.d.). Trifluoromethyl group.
- Kappe, C. O., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry.
- Jamison, T. F., & Fu, W. C. (2020). Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. DSpace@MIT.
- Prakash, G. K. S., & Hu, J. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. PMC.
- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.
- Hu, J., et al. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds.
- Beier, P., et al. (n.d.). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. PMC.
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Methodological & Application
Application Notes & Protocols: 2-(Difluoromethyl)-6-fluorobenzaldehyde as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Imperative for Advanced Fluorinated Building Blocks
In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design, with over half of all new small-molecule drugs containing at least one fluorine atom. This is not a fleeting trend but a fundamental tactic employed to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Among the arsenal of fluorine-containing motifs, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional group. Unlike the more common trifluoromethyl (–CF₃) group, the –CF₂H moiety acts as a "lipophilic hydrogen bond donor," capable of forming crucial hydrogen bonds that can enhance target specificity while improving membrane permeability.[3][4][5][6]
This guide provides an in-depth exploration of 2-(Difluoromethyl)-6-fluorobenzaldehyde , a highly versatile building block for medicinal chemistry. The strategic placement of an ortho-fluoro substituent, combined with the ortho-difluoromethyl group, creates a sterically and electronically distinct aromatic core. The aldehyde functionality serves as a versatile synthetic handle, enabling the rapid elaboration of diverse molecular scaffolds. We will detail the unique physicochemical properties conferred by these groups and provide robust, field-proven protocols for its application in key synthetic transformations.
Physicochemical Profile and Strategic Advantages
While 2-(Difluoromethyl)-6-fluorobenzaldehyde is a specialized reagent, we can infer its properties from well-characterized, structurally similar building blocks. The data presented below for a representative analogue, 2-Fluoro-6-(trifluoromethyl)benzaldehyde, highlights the key physical characteristics researchers can expect from this class of compounds.
Table 1: Physicochemical Properties of a Representative Analogue: 2-Fluoro-6-(trifluoromethyl)benzaldehyde
| Property | Value | Source |
| CAS Number | 60611-24-7 | [1][7] |
| Molecular Formula | C₈H₄F₄O | [1][7] |
| Molecular Weight | 192.11 g/mol | [1][7] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 67 °C @ 10 mmHg | [1] |
| Density | 1.44 g/cm³ | [1] |
| Refractive Index | n20/D 1.46 | [1] |
The Power of Synergy: Analyzing the Functional Groups
-
The Difluoromethyl (–CF₂H) Group: This is the molecule's standout feature. The two highly electronegative fluorine atoms render the attached proton weakly acidic, allowing it to act as a hydrogen bond donor.[4][5] This unique capability allows the –CF₂H group to serve as a metabolically stable bioisostere for common pharmacophoric groups like hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities.[3][8][9] This replacement can block sites of oxidative metabolism, potentially extending a drug's half-life, while preserving or introducing key binding interactions.[3][4]
-
The Ortho-Fluoro (–F) Group: The presence of a fluorine atom ortho to the aldehyde has profound electronic and conformational effects. As the most electronegative element, fluorine powerfully withdraws electron density, which can impact the pKa of nearby functional groups and alter the molecule's overall electronic distribution.[1][2] This can fine-tune binding interactions with target proteins. Furthermore, the ortho-positioning can influence the conformation of the aldehyde and subsequent derivatives, potentially locking the molecule into a more biologically active orientation.
-
The Aldehyde (–CHO) Handle: The aldehyde is one of the most versatile functional groups in organic synthesis. It is a reactive electrophile, readily participating in a host of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal anchor point for library synthesis and scaffold diversification.
Caption: Strategic value of the -CF₂H group.
Core Synthetic Applications and Detailed Protocols
The aldehyde group of 2-(Difluoromethyl)-6-fluorobenzaldehyde is a gateway to a vast chemical space. Below are detailed protocols for two of the most fundamental and widely used transformations in medicinal chemistry.
Protocol 1: Reductive Amination for C–N Bond Formation
Reductive amination is a cornerstone reaction for synthesizing secondary and tertiary amines, which are ubiquitous in pharmaceuticals.[10] This one-pot procedure involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild hydride reagent.
Rationale for Method Selection: We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Its selection is deliberate:
-
Chemoselectivity: STAB is a mild reducing agent that will readily reduce the intermediate iminium ion but is slow to reduce the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[5]
-
pH Compatibility: The reaction is often carried out with a small amount of acetic acid, which catalyzes imine formation. STAB is stable and effective under these mildly acidic conditions.
-
Ease of Use: As a solid reagent, STAB is easy to handle compared to other borohydride reagents.
Experimental Protocol:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(Difluoromethyl)-6-fluorobenzaldehyde (1.0 eq.).
-
Solvent Addition: Dissolve the aldehyde in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.0–1.2 eq.). If the amine is a hydrochloride salt, add 1.0 eq. of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
Imine Formation: Add glacial acetic acid (2-5 vol %) to catalyze imine formation. Allow the mixture to stir at room temperature for 20-30 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 eq.) portion-wise to control any initial effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Wittig Olefination for C=C Bond Formation
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes with excellent control over the location of the newly formed double bond. This protocol uses a stabilized phosphorus ylide to favor the formation of the thermodynamically more stable (E)-alkene.[8]
Rationale for Method Selection:
-
Reliability: The Wittig reaction is one of the most robust methods for olefination.
-
Stereoselectivity: The use of a stabilized ylide (one containing an electron-withdrawing group like an ester or ketone) generally provides high selectivity for the (E)-alkene product due to the reversibility of the initial steps and the thermodynamic stability of the intermediates leading to the trans product.[8]
-
Functional Group Tolerance: The reaction is tolerant of a wide range of functional groups.
Experimental Protocol:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve 2-(Difluoromethyl)-6-fluorobenzaldehyde (1.0 eq.) in an anhydrous solvent such as Tetrahydrofuran (THF) or DCM (approx. 0.1-0.2 M).
-
Ylide Addition: Add the stabilized phosphorus ylide, for example, (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.0–1.1 eq.), directly to the stirring solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Stabilized ylides are generally stable enough to be handled in air and often do not require strong bases for their generation in situ.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure. The byproduct, triphenylphosphine oxide (Ph₃PO), is often crystalline but can be challenging to separate.
-
Triturate the crude residue with a non-polar solvent like hexanes or a mixture of hexanes/ether. The desired alkene product is typically more soluble, while the triphenylphosphine oxide will precipitate.
-
Filter off the solid Ph₃PO and wash with cold hexanes.
-
Concentrate the filtrate and purify the resulting crude product by flash column chromatography on silica gel to yield the pure alkene.
-
Strategic Workflow for Analog Synthesis
A medicinal chemist can leverage 2-(Difluoromethyl)-6-fluorobenzaldehyde to rapidly generate a library of diverse analogs. The choice of reaction pathway is dictated by the desired target structure, as outlined in the workflow below.
Caption: Synthetic diversification workflow.
Safety and Handling
-
General: Handle 2-(Difluoromethyl)-6-fluorobenzaldehyde and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: While specific toxicity data for this compound is not widely available, related fluorinated and chlorinated benzaldehydes are classified as irritants to the skin, eyes, and respiratory system.[7] Acute oral toxicity is also a concern for some analogues.
-
Reactivity: Avoid contact with strong oxidizing and reducing agents. Store in a cool, dry place away from incompatible materials.
Conclusion
2-(Difluoromethyl)-6-fluorobenzaldehyde is a powerful and versatile building block for modern medicinal chemistry. It uniquely combines the advantageous properties of a difluoromethyl group—serving as a metabolically robust, hydrogen-bonding bioisostere—with the synthetic flexibility of an aldehyde. The ortho-fluoro substituent further modulates its electronic and conformational profile, offering chemists a tool for fine-tuning molecular properties. The protocols detailed herein for reductive amination and Wittig olefination provide reliable and robust pathways for incorporating this valuable scaffold into complex drug candidates, accelerating the discovery of next-generation therapeutics.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
-
ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4‐phenyl.... Retrieved February 15, 2026, from [Link]
-
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved February 15, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Solvent Free Wittig Reactions. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 15, 2026, from [Link]
-
PMC. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2021, November 13). Applications of Fluorine in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. Retrieved February 15, 2026, from [Link]
-
EPA CompTox Chemicals Dashboard. (2025, October 15). 2-Chloro-6-fluorobenzaldehyde Properties. Retrieved February 15, 2026, from [Link]
-
Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
-
Thieme. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Retrieved February 15, 2026, from [Link]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Retrieved February 15, 2026, from [Link]
-
Chemical Society Reviews. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Difluoromethylation Reactions of Organic Compounds. Retrieved February 15, 2026, from [Link]
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Preparation of indole derivatives from 2-(Difluoromethyl)-6-fluorobenzaldehyde
Executive Summary
This application note details the synthetic protocols for converting 2-(difluoromethyl)-6-fluorobenzaldehyde into 4-(difluoromethyl)indole and its derivatives. The presence of the difluoromethyl (-CHF
We present two distinct pathways:
-
Pathway A (Direct): The Nitro-Aldol (Henry) condensation followed by reductive cyclization. This is the preferred route for accessing the parent indole.
-
Pathway B (Carboxylate-Functionalized): The Hemetsberger-Knittel synthesis. This is the preferred route for accessing indole-2-carboxylates.
Retrosynthetic Analysis & Strategy
The structural logic of this synthesis relies on utilizing the fluorine atom at the C6 position as a leaving group for nucleophilic aromatic substitution (
-
Regiochemistry: The cyclization occurs between the aldehyde carbon (C1) and the fluorine-bearing carbon (C6). Consequently, the -CHF
group, originally at C2 (meta to the fluorine), ends up at the C4 position of the resulting indole. -
Chemo-differentiation: The -CHF
group is robust under the proposed conditions, whereas the C-F bond is activated for displacement due to the electron-deficient nature of the intermediate.
Figure 1: Retrosynthetic logic exploiting the lability of the C-F bond for ring closure.
Protocol A: The Henry-Reductive Cyclization Route
Target: Parent 4-(difluoromethyl)indole.
Mechanism: Condensation of nitromethane with the aldehyde yields a
Step 1: Preparation of 2-(Difluoromethyl)-6-fluoro- -nitrostyrene
| Parameter | Specification |
| Reagents | Starting Aldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq) |
| Solvent | Acetic Acid (Glacial) or Methanol |
| Temperature | 80°C (Reflux if using MeOH) |
| Time | 4–6 Hours |
| Workup | Concentration, extraction (EtOAc), wash with brine. |
Procedure:
-
Charge a round-bottom flask with 2-(difluoromethyl)-6-fluorobenzaldehyde (10 mmol).
-
Add nitromethane (50 mmol) and ammonium acetate (5 mmol).
-
Add acetic acid (10 mL) and heat the mixture to 80°C. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the aldehyde.
-
Upon completion, cool to room temperature. Pour the mixture into ice water (50 mL).
-
Extract with ethyl acetate (3 x 30 mL). Wash combined organics with sat. NaHCO
(careful: gas evolution) and brine. -
Dry over Na
SO and concentrate to yield the yellow crystalline nitrostyrene. Purification is usually not required for the next step.
Step 2: Reductive Cyclization (Iron-Mediated)
| Parameter | Specification |
| Reagents | Nitrostyrene Intermediate (1.0 eq), Iron Powder (10.0 eq, -325 mesh) |
| Solvent | Acetic Acid / Toluene (1:1 v/v) |
| Additives | Silica Gel (optional, promotes surface catalysis) |
| Temperature | 110°C (Reflux) |
| Yield | Typically 65–75% (over 2 steps) |
Procedure:
-
Dissolve the crude nitrostyrene (from Step 1) in a mixture of toluene (20 mL) and glacial acetic acid (20 mL).
-
Add Iron powder (100 mmol) in a single portion.
-
Heat the suspension to vigorous reflux (110°C) under nitrogen atmosphere for 2–4 hours.
-
Note: The reaction color will shift from yellow to dark brown/grey.
-
-
Cool to room temperature and filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.
-
Neutralize the filtrate with sat. NaHCO
or NaOH (1M) until pH ~8. -
Separate phases, dry the organic layer (MgSO
), and concentrate. -
Purification: Flash chromatography (SiO
, Hexane/EtOAc gradient 95:5 to 80:20). The product, 4-(difluoromethyl)indole , is typically a white to off-white solid.
Protocol B: The Hemetsberger-Knittel Synthesis
Target: Ethyl 4-(difluoromethyl)indole-2-carboxylate.
Mechanism: Condensation with ethyl azidoacetate yields an
Step 1: Formation of -Azidocinnamate
| Parameter | Specification |
| Reagents | Aldehyde (1.0 eq), Ethyl Azidoacetate (4.0 eq), NaOEt (4.0 eq) |
| Solvent | Ethanol (anhydrous) |
| Temperature | -10°C to 0°C |
Procedure:
-
Prepare a solution of NaOEt (40 mmol) in ethanol (30 mL) at -10°C.
-
Add a solution of 2-(difluoromethyl)-6-fluorobenzaldehyde (10 mmol) and ethyl azidoacetate (40 mmol) dropwise over 30 minutes.
-
Safety: Ethyl azidoacetate is potentially explosive; handle behind a blast shield.
-
-
Stir at 0°C for 2 hours. The product often precipitates as a pale yellow solid.
-
Quench with saturated NH
Cl. Extract with diethyl ether. -
Critical: Do not heat the extraction strongly. Concentrate at <30°C.
Step 2: Thermolysis (Ring Closure)
-
Dissolve the crude azidocinnamate in Xylene or Toluene (high dilution: 0.05 M).
-
Heat to reflux (140°C for xylene) for 1–2 hours. Nitrogen evolution will be observed.[1]
-
Cool and concentrate.
-
Purify by column chromatography to obtain ethyl 4-(difluoromethyl)indole-2-carboxylate .
Mechanistic Pathway & Visualization
The following diagram illustrates the critical electron flow in the reductive cyclization (Pathway A), highlighting the displacement of the fluorine atom.
Figure 2: Mechanistic pathway for the reductive cyclization of 2-fluoro-nitrostyrenes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete condensation due to water accumulation. | Use molecular sieves or a Dean-Stark trap (if using toluene/acetic acid mix) to drive equilibrium. |
| Defluorination of CHF | Over-reduction during the Iron step. | Strictly control temperature (do not exceed 110°C) and reduce reaction time. Avoid catalytic hydrogenation (Pd/C) which might reduce the C-F bonds in CHF |
| Incomplete Cyclization | Intermediate amine trapped as stable salt. | Ensure the reaction mixture is acidic enough (AcOH) to promote protonation/deprotonation cycles but heat is required to overcome the activation energy for F-displacement. |
Safety Considerations
-
Fluoride Waste: The reaction generates HF (as fluoride salts). Glassware etching may occur over repeated runs. Treat aqueous waste with Calcium Chloride (CaCl
) to precipitate fluoride before disposal. -
Azides (Method B): Ethyl azidoacetate is a high-energy compound. Never distill to dryness. Use a blast shield during the thermolysis step.
-
Reactivity: The aldehyde starting material is a skin irritant and potential lachrymator. Handle in a fume hood.
References
-
Hemetsberger-Knittel Indole Synthesis. SynArchive.[2] (General methodology for benzaldehyde to indole conversion). Link
-
An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. PMC/NIH. (Precedent for reductive cyclization of fluorinated nitrostyrenes). Link
-
Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein J. Org. Chem. (Preparation and handling of fluorinated nitrostyrenes).[3][4][5] Link
-
Extending the versatility of the Hemetsberger-Knittel indole synthesis. PubMed. (Optimization of the azide route). Link
Sources
- 1. Hemetsberger-Indol-Synthese – Wikipedia [de.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(Difluoromethyl)-6-fluorobenzaldehyde
Introduction: The Significance of Fluorinated Moieties in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. The difluoromethyl (CHF₂) group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and binding affinity.[1][2] The subject of this guide, 2-(difluoromethyl)-6-fluorobenzaldehyde, is a valuable building block for introducing both a difluoromethyl group and a fluorine atom onto an aromatic scaffold, paving the way for novel therapeutic agents and advanced materials. Schiff bases, or imines, formed from the condensation of an aldehyde with a primary amine, are versatile intermediates in organic synthesis and often exhibit a wide range of biological activities themselves.[3][4][5] This document provides a comprehensive guide for researchers on the synthesis of Schiff bases from the sterically hindered and electronically deactivated 2-(difluoromethyl)-6-fluorobenzaldehyde.
Challenges in Schiff Base Formation with 2-(Difluoromethyl)-6-fluorobenzaldehyde
The synthesis of Schiff bases from 2-(difluoromethyl)-6-fluorobenzaldehyde presents unique challenges that are not typically encountered with simple aromatic aldehydes. These challenges stem from a combination of electronic and steric factors:
-
Electronic Deactivation: The benzaldehyde ring is substituted with two strongly electron-withdrawing groups: a fluorine atom and a difluoromethyl group. These groups inductively withdraw electron density from the aromatic ring, which in turn deactivates the carbonyl carbon of the aldehyde towards nucleophilic attack by the primary amine. This deactivation increases the activation energy of the initial addition step in the Schiff base formation mechanism.[5]
-
Steric Hindrance: The presence of a fluorine atom in the ortho position to the aldehyde group introduces significant steric hindrance. This bulkiness can physically impede the approach of the amine nucleophile to the carbonyl carbon, further slowing down the reaction rate. Protocols for sterically hindered substrates often require more forcing conditions to achieve good yields.[6][7]
Overcoming these challenges requires careful optimization of reaction conditions, including the choice of solvent, catalyst, temperature, and a method for the efficient removal of water to drive the reaction equilibrium towards the product.
Reaction Mechanism and Workflow
The formation of a Schiff base proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the aldehyde to form a carbinolamine intermediate, followed by dehydration of the carbinolamine to yield the imine.[5]
Caption: General workflow for Schiff base synthesis.
Detailed Experimental Protocol
This protocol is designed to address the reduced reactivity of 2-(difluoromethyl)-6-fluorobenzaldehyde.
Materials:
-
2-(Difluoromethyl)-6-fluorobenzaldehyde
-
Primary amine (e.g., aniline, benzylamine)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or glacial acetic acid
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethanol, hexanes, ethyl acetate)
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with 4Å molecular sieves
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethyl)-6-fluorobenzaldehyde (1.0 eq).
-
Addition of Amine and Solvent: Dissolve the aldehyde in anhydrous toluene (approx. 40 mL). To this solution, add the primary amine (1.0-1.1 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq) or a few drops of glacial acetic acid. The use of an acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.[8]
-
Water Removal and Reflux: Equip the flask with a Dean-Stark apparatus filled with toluene or a Soxhlet extractor containing freshly activated 4Å molecular sieves. Attach a reflux condenser. Heat the reaction mixture to reflux (approx. 110 °C for toluene) with vigorous stirring. The continuous removal of water is essential to drive the reversible reaction towards the formation of the imine product.[8][9]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The formation of the more nonpolar imine product should be observed as a new spot with a higher Rf value compared to the starting aldehyde and amine. The reaction may require several hours (4-24 h) to reach completion due to the deactivated nature of the aldehyde.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the reaction mixture to room temperature.
-
Purification:
-
Filter the reaction mixture if a solid drying agent was used.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Data Presentation: Reaction Parameters and Characterization
| Parameter | Recommended Condition | Rationale |
| Solvent | Toluene or Xylene | High boiling point allows for effective azeotropic removal of water. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Acetic Acid | Protonates the carbonyl oxygen, increasing its electrophilicity. |
| Temperature | Reflux (110-140 °C) | Provides sufficient energy to overcome the activation barrier for the deactivated aldehyde. |
| Water Removal | Dean-Stark trap or Molecular Sieves | Crucial for shifting the reaction equilibrium towards the product side.[8] |
| Reaction Time | 4 - 24 hours | Longer reaction times may be necessary due to steric and electronic hindrance. |
Characterization of the Schiff Base Product:
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration peak, typically in the range of 1620–1690 cm⁻¹. The disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) also indicates product formation.[5]
-
¹H NMR Spectroscopy: A key diagnostic signal is the appearance of a singlet for the azomethine proton (-CH=N-), typically in the range of δ 8.0–9.0 ppm. The difluoromethyl proton (CHF₂) will likely appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR Spectroscopy: This technique is invaluable for confirming the presence of the fluorine-containing groups. Signals corresponding to the aromatic fluorine and the difluoromethyl group should be observed at their characteristic chemical shifts.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the Schiff base product provides definitive evidence of its formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficiently anhydrous conditions. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Ineffective water removal. | Check the efficiency of the Dean-Stark trap or use freshly activated molecular sieves. | |
| Low reaction temperature. | Consider using a higher boiling solvent like xylene. | |
| Incomplete reaction | Insufficient reaction time. | Extend the reflux time and monitor by TLC. |
| Catalyst deactivation. | Add an additional portion of the acid catalyst. | |
| Formation of side products | Amine self-condensation or decomposition. | Use a slight excess of the amine (1.1 eq) and avoid excessively high temperatures. |
Conclusion
The synthesis of Schiff bases from 2-(difluoromethyl)-6-fluorobenzaldehyde, while challenging, is readily achievable with careful control of reaction conditions. The protocol outlined in this guide, which emphasizes the use of an acid catalyst, elevated temperatures, and efficient water removal, provides a robust starting point for researchers. The resulting fluorinated Schiff bases are valuable precursors for the development of novel pharmaceuticals and advanced materials, leveraging the unique electronic properties of the difluoromethyl and fluoro substituents.
References
-
Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(6), 539-551. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]
-
Ben-Ammar, H., et al. (2014). Studies on the Synthesis of Fluorinated Schiff Bases; Biological Activity of Resulting (E)-N-benzylidene. Der Pharma Chemica, 6(5), 321-329. Available at: [Link]
-
Abdullah, H. I., et al. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Al-Mustansiriyah Journal of Science, 34(3), 1-10. Available at: [Link]
-
Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Nishimura, T., et al. (2018). Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition. International Journal of Organic Chemistry, 8, 28-38. Available at: [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. Available at: [Link]
-
Laird, E. D., & Rokita, S. E. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 977-980. Available at: [Link]
-
Patel, H. D., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Scientific Research in Science and Technology, 6(1), 45-51. Available at: [Link]
-
Patel, S. S., & Rajput, S. S. (2021). synthesis and antimicrobial evaluation of novel schiff's bases derived from 2, 6-dichloro. Journal of Advanced Scientific Research, 12(3), 162-169. Available at: [Link]
-
Dunås, F., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(28), 5068-5071. Available at: [Link]
-
Prakash, G. K. S., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 21. Available at: [Link]
-
Puchoň, E., et al. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. Molecules, 28(14), 5328. Available at: [Link]
-
Zhang, P., et al. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters, 26(4), 814-819. Available at: [Link]
-
Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2019). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 24(18), 3369. Available at: [Link]
-
Al-Janabi, Z. A. H. (2007). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 16(2), 24-30. Available at: [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. Available at: [Link]
-
Berski, S., et al. (2011). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. Structural Chemistry, 22, 935-951. Available at: [Link]
-
Feng, Y., et al. (2017). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Journal of the Chilean Chemical Society, 62(1), 3398-3401. Available at: [Link]
-
Sai Priya, D., et al. (2018). Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. Indian Drugs, 55(4), 18-26. Available at: [Link]
Sources
- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
- 5. ijmcmed.org [ijmcmed.org]
- 6. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition [scirp.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Imine formation-Typical procedures - operachem [operachem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: C-H Activation Strategies Using 2-(Difluoromethyl)-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Synthesis
The introduction of fluorine-containing motifs into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Among the various fluorinated substituents, the difluoromethyl (CF2H) group has garnered significant interest as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of participating in hydrogen bonding and improving cell membrane permeability.[3][4]
This guide focuses on 2-(Difluoromethyl)-6-fluorobenzaldehyde, a valuable building block that combines the electronic attributes of a difluoromethyl group and an ortho-fluorine atom. The presence of the aldehyde functionality serves as a versatile handle for a variety of synthetic transformations, most notably as an internal directing group for regioselective C-H activation.[5][6][7][8] The electron-withdrawing nature of both the fluoro and difluoromethyl groups is anticipated to influence the reactivity of the aromatic ring, making the strategic functionalization of its C-H bonds a topic of considerable interest for the synthesis of novel and complex molecular architectures.
This document provides a comprehensive overview of proposed strategies for the synthesis and subsequent C-H activation of 2-(Difluoromethyl)-6-fluorobenzaldehyde, offering detailed experimental protocols and mechanistic insights to guide researchers in this promising area of chemical synthesis.
Part 1: Proposed Synthesis of 2-(Difluoromethyl)-6-fluorobenzaldehyde
The proposed pathway commences with commercially available 2-bromo-6-fluorotoluene. The synthesis is envisioned to proceed through a bromination of the benzylic position, followed by hydrolysis to the corresponding benzaldehyde. Subsequent introduction of the difluoromethyl group is proposed via a modern cross-coupling reaction.
Caption: Proposed synthetic route to 2-(Difluoromethyl)-6-fluorobenzaldehyde.
Protocol 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde (Intermediate 2)
This protocol outlines the synthesis of the key intermediate, 2-bromo-6-fluorobenzaldehyde, from 2-bromo-6-fluorotoluene.
Materials:
-
2-Bromo-6-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Hexamethylenetetramine (HMTA)
-
50% Acetic acid
-
Chloroform
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Benzylic Bromination:
-
To a solution of 2-bromo-6-fluorotoluene (1.0 equiv) in anhydrous CCl4, add N-bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv).
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide. This intermediate is often used in the next step without further purification.
-
-
Sommelet Reaction for Aldehyde Formation:
-
Dissolve the crude 2-bromo-6-fluorobenzyl bromide in chloroform.
-
Add hexamethylenetetramine (1.2 equiv) and stir the mixture at room temperature for 12-16 hours to form the quaternary ammonium salt.
-
Filter the resulting precipitate, wash with chloroform, and dry.
-
Add the salt to a 50% aqueous acetic acid solution and reflux for 2-4 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-fluorobenzaldehyde.
-
Protocol 2: Palladium-Catalyzed Difluoromethylation of 2-Bromo-6-fluorobenzaldehyde
This protocol describes a plausible method for the introduction of the difluoromethyl group using a palladium-catalyzed cross-coupling reaction.[9][10][11][12][13]
Materials:
-
2-Bromo-6-fluorobenzaldehyde
-
(Difluoromethyl)zinc reagent (e.g., [(DMPU)2Zn(CF2H)2]) or a suitable precursor for its in-situ generation
-
Palladium catalyst (e.g., Pd(dba)2)
-
Ligand (e.g., RuPhos)
-
Anhydrous and degassed solvent (e.g., DMPU or THF)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
-
Syringes and needles for transfer of air-sensitive reagents
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add 2-bromo-6-fluorobenzaldehyde (1.0 equiv), the palladium catalyst (e.g., Pd(dba)2, 5 mol%), and the ligand (e.g., RuPhos, 6 mol%) to a dry Schlenk flask.
-
Add the anhydrous and degassed solvent.
-
-
Addition of Difluoromethylating Agent:
-
Add the (difluoromethyl)zinc reagent (1.0-1.5 equiv) to the reaction mixture at room temperature.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(Difluoromethyl)-6-fluorobenzaldehyde.
-
Part 2: C-H Activation Strategies for 2-(Difluoromethyl)-6-fluorobenzaldehyde
The aldehyde group in 2-(Difluoromethyl)-6-fluorobenzaldehyde can act as a directing group for the functionalization of the ortho C-H bond. A highly effective strategy involves the in-situ formation of a transient directing group (TDG) through condensation with an amino acid or an aniline derivative.[5][6][7][8][14] This approach avoids the need for separate steps to install and remove a directing group.
Caption: General workflow for transient directing group-mediated C-H activation.
Protocol 3: Palladium-Catalyzed Ortho-Olefination
This protocol details a hypothetical procedure for the ortho-olefination of 2-(Difluoromethyl)-6-fluorobenzaldehyde with an acrylate ester using a transient directing group strategy.[5][6][7][8]
Materials:
-
2-(Difluoromethyl)-6-fluorobenzaldehyde
-
Olefin (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)2)
-
Transient Directing Group (e.g., 4-chloroanthranilic acid)
-
Oxidant (e.g., Ag2CO3)
-
Solvent (e.g., a mixture of HFIP/DCE)
-
Standard laboratory glassware for heating under an inert atmosphere
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel, add 2-(Difluoromethyl)-6-fluorobenzaldehyde (1.0 equiv), the transient directing group (e.g., 4-chloroanthranilic acid, 20 mol%), Pd(OAc)2 (10 mol%), and the oxidant (e.g., Ag2CO3, 1.2 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
-
Addition of Reagents:
-
Add the solvent (e.g., a 3:1 mixture of HFIP/DCE) followed by the olefin (e.g., ethyl acrylate, 2.0 equiv) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., dichloromethane).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ortho-olefinated product.
-
Protocol 4: Rhodium-Catalyzed Ortho-Arylation
This protocol describes a potential rhodium-catalyzed ortho-arylation of 2-(Difluoromethyl)-6-fluorobenzaldehyde with a diaryliodonium salt.[15]
Materials:
-
2-(Difluoromethyl)-6-fluorobenzaldehyde
-
Diaryliodonium salt (e.g., diphenyliodonium triflate)
-
Rhodium catalyst (e.g., [Cp*RhCl2]2)
-
Silver salt additive (e.g., AgSbF6)
-
Base (e.g., NaOAc)
-
Solvent (e.g., DCE)
-
Standard laboratory glassware for heating under an inert atmosphere
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel, add 2-(Difluoromethyl)-6-fluorobenzaldehyde (1.0 equiv), the rhodium catalyst (e.g., [Cp*RhCl2]2, 2.5 mol%), the silver salt additive (e.g., AgSbF6, 10 mol%), and the base (e.g., NaOAc, 1.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
-
Addition of Reagents:
-
Add the solvent (e.g., DCE) followed by the diaryliodonium salt (1.2 equiv).
-
-
Reaction:
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the ortho-arylated product.
-
Data Presentation: Expected Outcomes and Optimization
The following table summarizes expected outcomes and suggests parameters for optimization for the proposed C-H activation reactions.
| Parameter | Ortho-Olefination (Pd-catalyzed) | Ortho-Arylation (Rh-catalyzed) |
| Catalyst Loading | 5-10 mol% | 1-5 mol% |
| Ligand | Often ligandless, but pyridone ligands can be beneficial | Cp* is a common ligand |
| Oxidant | Ag(I) or Cu(II) salts are common | Often inherent in the coupling partner (e.g., diaryliodonium salts) |
| Solvent | HFIP, DCE, Toluene | DCE, THF |
| Temperature | 80-120 °C | 60-100 °C |
| Potential Byproducts | Homocoupling of the olefin, over-oxidation of the aldehyde | Homocoupling of the arylating agent |
| Expected Yield | 40-80% (highly substrate dependent) | 50-90% (highly substrate dependent) |
Mechanistic Insights: A Generalized Catalytic Cycle
The C-H activation of benzaldehydes using a transient directing group strategy with a palladium catalyst generally proceeds through the following key steps:
-
In-situ Imine Formation: The benzaldehyde reversibly condenses with the amino acid to form an imine, which serves as the directing group.
-
C-H Activation: The imine coordinates to the palladium(II) center, directing the cleavage of the ortho C-H bond to form a six-membered palladacycle intermediate. This step is often the rate-determining step.[16]
-
Oxidative Addition/Coordination: The coupling partner (e.g., olefin or aryl halide) coordinates to the palladium center. In the case of aryl halides, this is followed by oxidative addition to form a Pd(IV) intermediate.
-
Reductive Elimination/Migratory Insertion: A C-C bond is formed through reductive elimination from the Pd(IV) intermediate or migratory insertion in the case of olefins.
-
Catalyst Regeneration and Hydrolysis: The active Pd(II) catalyst is regenerated, and the imine product is hydrolyzed to release the ortho-functionalized benzaldehyde and the transient directing group.
Caption: Generalized catalytic cycle for Pd-catalyzed ortho-arylation.
Troubleshooting Guide
Low yields or incomplete reactions in C-H activation are common challenges. Here are some troubleshooting tips:[17][18]
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ensure proper storage. |
| Poor quality of reagents or solvent | Use high-purity, anhydrous, and degassed solvents and reagents. | |
| Insufficient temperature | Gradually increase the reaction temperature in increments of 10 °C. | |
| Formation of Byproducts | Over-oxidation of the aldehyde | Use a milder oxidant or lower the reaction temperature. |
| Homocoupling of the coupling partner | Adjust the stoichiometry of the reactants or change the catalyst system. | |
| Poor Regioselectivity | Ineffective directing group | Screen different transient directing groups (e.g., various amino acids). |
Conclusion and Future Outlook
2-(Difluoromethyl)-6-fluorobenzaldehyde represents a highly promising, albeit currently underexplored, building block for the synthesis of novel, fluorinated molecules. The strategies and protocols outlined in this guide, based on well-established principles of C-H activation and modern synthetic methodologies, provide a solid foundation for researchers to explore the chemistry of this intriguing substrate. The successful functionalization of 2-(Difluoromethyl)-6-fluorobenzaldehyde will undoubtedly open new avenues for the development of advanced materials and next-generation pharmaceutical agents.
References
-
Chen, X.-Y., Ozturk, S., & Sorensen, E. J. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(22), 6084–6087. [Link]
-
Gande, S., Yang, K., Li, J., & Ge, H. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 649-652. [Link]
-
Macmillan, D. W. C., & co-workers. (2017). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 56(43), 13348-13352. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2017_Metallaphotoredox_Difluoromethylation_of_Aryl_Bromides_ACIE.pdf]([Link] Macmillan/files/publications/2017_Metallaphotoredox_Difluoromethylation_of_Aryl_Bromides_ACIE.pdf)
-
Lukin, K., Hsu, M. C., Fernando, D., Leanna, M. R., & Schmit, C. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. [Link]
-
O'Duill, M., & Gouverneur, V. (2022). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 28(44), e202200997. [Link]
-
Gande, S., Yang, K., Li, J., & Ge, H. (2016). Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups. ResearchGate. [Link]
-
Knochel, P., & Ketels, M. (2016). Difluoromethylation of Aryl Halides. Synfacts, 12(05), 0515. [Link]
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Gande, S., Yang, K., Li, J., & Ge, H. (2016). Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. Semantic Scholar. [Link]
-
Verhoog, S., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7011-7033. [Link]
-
Chen, X.-Y., Ozturk, S., & Sorensen, E. J. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(22), 6084–6087. [Link]
-
Barcenilla, J., & de la Torre, M. C. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 25(21), 5036. [Link]
-
Sheng, J., Ni, H.-Q., Bian, K.-J., Li, Y., Wang, Y.-N., & Wang, X. (2018). Nickel-catalyzed direct difluoromethylation of aryl boronic acids with BrCF2H. Organic Chemistry Frontiers, 5(10), 1624-1627. [Link]
-
Lukin, K., Hsu, M. C., Fernando, D., Leanna, M. R., & Schmit, C. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). RSC Advances, 13(16), 10743-10766. [Link]
-
Dick, A. R., & Sanford, M. S. (2006). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Tetrahedron, 62(11), 2439-2463. [Link]
-
Introduction of Difluoromethyl Through Radical Pathways. (2021). ResearchGate. [Link]
-
Lukin, K., Hsu, M. C., Fernando, D., Leanna, M. R., & Schmit, C. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the difluoro(methoxy)methyl group into the aromatic ring and the study of its electronic properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]
-
Yang, K., Li, Z., Liu, C., Li, Y., Hu, Q., Elsaid, M., Li, B., Das, J., Dang, Y., Maiti, D., & Ge, H. (2022). Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science, 13(18), 5221-5228. [Link]
-
Studer, A., & co-workers. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15, 4281. [Link]
-
Reddy, R. S., & Jun, C.-H. (2011). Rhodium-Catalyzed Oxidative ortho-Acylation of Benzamides with Aldehydes: Direct Functionalization of the sp2 C–H Bond. Organic Letters, 13(19), 5346–5349. [Link]
-
Douglas, J. T., & Garg, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9466–9470. [Link]
-
Synthesis of 2,5-Difluorobenzaldehyde. (n.d.). PrepChem.com. [Link]
-
White, M. C., & co-workers. (2009). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. The Journal of Organic Chemistry, 74(15), 5465–5482. [Link]
-
Dick, A. R., & Sanford, M. S. (2006). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 106(8), 3185-3224. [Link]
-
Wang, J., & Li, X. (2017). Rhodium-catalyzed ortho-C-H alkylation of benzaldehydes with maleimides free of transient directing groups. Semantic Scholar. [Link]
-
de la Torre, M. C., & Barcenilla, J. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8207. [Link]
-
Li, Z., & co-workers. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11, 629. [Link]
-
Sulindac. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Wang, J., & Li, X. (2017). Rhodium-catalyzed ortho-C–H alkylation of benzaldehydes with maleimides free of transient directing groups. Organic & Biomolecular Chemistry, 15(32), 6756-6760. [Link]
- Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof. (2012).
-
Li, X., & co-workers. (2015). Iridium- and rhodium-catalyzed C–H activation and formyl arylation of benzaldehydes under chelation-assistance. Organic & Biomolecular Chemistry, 13(30), 8236-8240. [Link]
- Method for preparing o-trifluoromethyl benzaldehyde. (2014).
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. [Link]
-
Gande, S., Yang, K., Li, J., & Ge, H. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 649-652. [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. (2020). SciELO. [Link]
-
Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). Macmillan Group. [https://macmillan-prod.princeton.edu/wp-content/uploads/sites/9 Macmillan/files/publications/2010_Containing_Functional_Groups_The_Many_Roles_for_Fluorine_in_Medicinal_Chemistry.pdf]([Link] Macmillan/files/publications/2010_Containing_Functional_Groups_The_Many_Roles_for_Fluorine_in_Medicinal_Chemistry.pdf)
-
C-H Activation Reactions | Functionalization of Carbon Bonds. (n.d.). Mettler Toledo. [Link]
-
Ru‐catalyzed ortho‐olefination of benzaldehydes. (2020). ResearchGate. [Link]
-
Selectivity and reactivity in C-H activation. (2024, January 17). YouTube. [Link]
-
Chen, X.-Y., Ozturk, S., & Sorensen, E. J. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(22), 6084-6087. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-(Difluoromethyl)-6-fluorobenzaldehyde Condensation Reactions
Welcome to the technical support center for optimizing condensation reactions involving 2-(difluoromethyl)-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex substrate. The difluoromethyl group (CF₂H) is a critical pharmacophore in modern drug design, making high-yield synthetic routes to its derivatives essential.[1]
This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maximize the yield and purity of your condensation products.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and their solutions.
Q1: Why is my reaction yield for the condensation of 2-(difluoromethyl)-6-fluorobenzaldehyde consistently low?
A1: Low yields with this substrate are common and typically stem from a combination of steric and electronic factors. The bulky ortho difluoromethyl and fluoro groups create significant steric hindrance around the aldehyde's carbonyl carbon.[2] This can impede the approach of the nucleophile (the enolate of the active methylene compound).
Potential Causes & Solutions:
-
Steric Hindrance: The primary challenge. The bulky groups slow down the reaction rate.
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[3] Using a more active or smaller catalyst can also be beneficial.
-
-
Suboptimal Catalyst: The choice and amount of catalyst are critical.
-
Solution: Screen a variety of catalysts. While traditional bases like piperidine or pyridine are common for Knoevenagel reactions, they may not be effective enough here.[4] Consider stronger bases or alternative catalytic systems. Lewis acids like TiCl₄ or heterogeneous catalysts such as hydrotalcites have shown success in difficult condensations.[5][6] Boric acid can also serve as an effective and mild Brønsted acid catalyst.[7]
-
-
Reversible Reaction/Unfavorable Equilibrium: The condensation is a reversible reaction. The accumulation of water can drive the reaction backward via hydrolysis.
-
Solution: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms, pushing the equilibrium toward the product.
-
-
Poor Starting Material Quality: The purity of the aldehyde is crucial. Aldehydes can oxidize to carboxylic acids upon storage, which will not participate in the reaction.
-
Solution: Use freshly distilled or purified 2-(difluoromethyl)-6-fluorobenzaldehyde. Check for purity via NMR or GC before use. If the aldehyde has polymerized or degraded, it may be possible to "crack" the polymer by careful vacuum distillation to regenerate the monomer.[8]
-
Q2: I'm observing significant side products. What are they and how can I minimize them?
A2: Side product formation is often a consequence of the slow primary reaction rate, which allows competing pathways to become significant.
Common Side Reactions & Mitigation Strategies:
-
Self-Condensation of the Active Methylene Compound: If you are using a reactant like a ketone with α-hydrogens, it can react with itself, especially under strong basic conditions.[9]
-
Cannizzaro-type Reactions: While less common in the presence of an active methylene compound, if conditions are too harsh (e.g., very strong base) and the primary condensation is slow, the aldehyde can undergo disproportionation.
-
Mitigation: Avoid excessively strong bases like NaOH or KOH unless specifically required by the protocol. Use milder amine bases or Lewis acid catalysts.
-
-
Oxidation of the Aldehyde: Exposure to air, especially at elevated temperatures, can oxidize the aldehyde to the corresponding carboxylic acid.
-
Mitigation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
Q3: My reaction is not going to completion, even with extended reaction times. What can I do?
A3: Incomplete conversion suggests that the reaction conditions are not sufficiently forcing to overcome the activation energy barrier or that an unfavorable equilibrium has been reached.[3]
Strategies to Drive the Reaction to Completion:
-
Increase Temperature: As mentioned, heating the reaction mixture, often to reflux, is the most common way to increase the reaction rate.[3]
-
Change the Catalyst: If temperature increases don't work, a more active catalyst is likely needed to drive the reaction to completion.[3] Consider screening metal-based catalysts or heterogeneous options.[3][10][11]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[12] This can be particularly effective for sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What are the best catalysts for condensing 2-(difluoromethyl)-6-fluorobenzaldehyde?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific active methylene compound being used. However, here is a comparison of common catalyst types to guide your selection.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Basic | Piperidine, Pyridine, Et₃N | Inexpensive, readily available.[13] | Can be difficult to remove; may not be active enough for this substrate. |
| Lewis Acids | TiCl₄, ZnCl₂, In(OTf)₃ | Can activate the aldehyde carbonyl, effective for hindered systems.[5][6] | Stoichiometric amounts often needed; sensitive to water. |
| Heterogeneous Basic | Hydrotalcites, Amine-functionalized SBA-15, MOFs | Easily removed by filtration, reusable, can be highly active.[5][10][13] | Can be more expensive, may require specific preparation. |
| "Green" Catalysts | Boric Acid, Ionic Liquids ([bmim]OH) | Environmentally friendly, mild conditions, high yields reported.[7][12] | Ionic liquids can be expensive and require specific handling. |
Q2: How do I choose the optimal solvent?
A2: The solvent plays a crucial role in reactant solubility, reaction temperature, and facilitating the removal of byproducts.
-
Protic Solvents (e.g., Ethanol): Often used with amine catalysts at room temperature or with gentle heating.[13] The product may precipitate upon formation, simplifying purification.[13]
-
Aprotic Solvents (e.g., Toluene, Dichloromethane): Ideal for reactions where water removal is necessary via a Dean-Stark trap. Toluene allows for higher reaction temperatures (reflux at ~110°C).
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Can accelerate reaction rates but can be difficult to remove during workup.
-
Solvent-Free: For some reactions, especially with solid catalysts, running the reaction neat (solvent-free) at an elevated temperature can be a highly efficient and green option.[14]
Q3: What is the general mechanism for the Knoevenagel condensation?
A3: The Knoevenagel condensation is a cornerstone C-C bond-forming reaction.[7] The mechanism, typically catalyzed by a base like an amine (e.g., piperidine), proceeds in three main stages:
-
Enolate Formation: The base deprotonates the active methylene compound to form a nucleophilic enolate.
-
Nucleophilic Attack (Aldol Addition): The enolate attacks the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol intermediate is unstable and readily eliminates a molecule of water to form the final α,β-unsaturated product.[5]
Visualizations & Diagrams
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting low-yield reactions.
Caption: A logical workflow for troubleshooting low product yield.
Knoevenagel Condensation Mechanism
This diagram illustrates the base-catalyzed reaction mechanism.
Caption: The general mechanism of the Knoevenagel condensation.
Experimental Protocols
Protocol 1: General Knoevenagel Condensation with Water Removal
This protocol provides a robust starting point for optimization.
Materials:
-
2-(Difluoromethyl)-6-fluorobenzaldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Catalyst (e.g., piperidine, 10 mol%)
-
Toluene
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and flame-dry under vacuum or flush with nitrogen.
-
Charging Flask: To the round-bottom flask, add 2-(difluoromethyl)-6-fluorobenzaldehyde and toluene.
-
Reagent Addition: Add the active methylene compound followed by the catalyst to the stirring solution.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature.
-
Extraction: Wash the reaction mixture with dilute HCl (to remove the amine catalyst), followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
This is a common method for purifying solid products.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol, isopropanol, or hexane/ethyl acetate mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize crystal precipitation.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
References
- Benchchem. Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol.
- Benchchem. Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis.
- Benchchem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Benchchem. troubleshooting low yield in crossed aldol condensation reactions.
- MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
- Springer. Knoevenagel condensation reactions catalysed by metal-organic frameworks.
- ResearchGate. The optimization of reaction conditions a.
- Benchchem. A Comparative Guide to Catalysts for Knoevenagel Condensation.
- PMC. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks.
- Bentham Science Publishers. Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis.
- ACS Publications. Solvent-Free Condensation of Pyrrole and Pentafluorobenzaldehyde: A Novel Synthetic Pathway to Corrole and Oligopyrromethenes.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Royal Society of Chemistry. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.
- ResearchGate. Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. ijcps.org [ijcps.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. impact.ornl.gov [impact.ornl.gov]
- 11. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(Difluoromethyl)-6-fluorobenzaldehyde
Executive Summary & Chemical Profile
Compound: 2-(Difluoromethyl)-6-fluorobenzaldehyde
Molecular Formula:
-
Electrophilicity: The presence of the electron-withdrawing fluorine (C6) and difluoromethyl group (C2) significantly increases the electrophilicity of the aldehyde carbonyl compared to unsubstituted benzaldehyde.
-
Reactivity: Highly prone to hydration (gem-diol formation) in aqueous media and oxidation to the corresponding benzoic acid upon air exposure.
-
Physical State: Typically a low-melting solid or viscous oil depending on purity.
Core Challenge: The primary purification difficulty is separating the aldehyde from its oxidation product (2-(difluoromethyl)-6-fluorobenzoic acid) and preventing the "tailing" effect on silica gel caused by the acidic nature of the difluoromethyl proton and the aldehyde's interaction with silanols.
Diagnostic: Identifying Your Impurity Profile
Before selecting a method, identify the contaminants using TLC or LC-MS.
| Impurity Type | Origin | Diagnostic Characteristic | Recommended Removal |
| Benzoic Acid Derivative | Air oxidation of aldehyde.[1] | H-NMR: Loss of -CHO peak (~10 ppm), appearance of broad -COOH. TLC: Streaks near baseline. | Basic Wash (See FAQ Q2) |
| Benzyl Alcohol Derivative | Over-reduction during synthesis. | H-NMR: Doublet (~4.6 ppm) for | Column Chromatography |
| Gem-Diol (Hydrate) | Reaction with water in solvents.[2] | H-NMR: Disappearance of -CHO, new peak ~6.0 ppm. | Toluene Azeotrope |
| Starting Material | Incomplete formylation/halogen exchange. | LC-MS: Mass difference (e.g., Br vs CHO). | Bisulfite Adduct |
Primary Purification Protocol: The Bisulfite Extraction
Best For: Removing non-aldehyde impurities (starting materials, over-reduced alcohols) from the target aldehyde.
Scientific Rationale: The electron-deficient nature of 2-(difluoromethyl)-6-fluorobenzaldehyde makes it an excellent candidate for bisulfite purification. It forms a water-soluble sulfonate adduct more readily than electron-rich aldehydes.
Critical Warning: The
Workflow Diagram
Figure 1: Selective purification workflow via bisulfite adduct formation.
Step-by-Step Protocol
-
Solubilization: Dissolve crude material in Ethyl Acetate (EtOAc). Avoid chlorinated solvents if possible to prevent emulsion formation.
-
Adduct Formation: Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (
).-
Note: Due to the steric bulk of the
and F groups, stir vigorously for at least 2 hours to ensure complete adduct formation.
-
-
Separation: Separate the layers. The product is now in the aqueous layer (as the sulfonate salt).
-
Troubleshooting: If a solid precipitate forms at the interface, this is likely the adduct itself. Filter it, wash with ether, and dissolve it in water for the regeneration step.
-
-
Washing: Wash the aqueous layer twice with fresh EtOAc to remove non-aldehyde organic impurities.
-
Regeneration (The Critical Step):
-
Cool the aqueous solution to 0°C.
-
Slowly add saturated Sodium Carbonate (
) or 10% NaOH until pH reaches ~10. Do not heat. -
Why? Strong heat + base can trigger dehydrofluorination of the
group [1].
-
-
Extraction: Extract the regenerated milky emulsion immediately with EtOAc (3x). Dry over
and concentrate.
Secondary Protocol: Flash Chromatography
Best For: Small scale (<1g) or if the bisulfite method fails due to steric hindrance.
Stationary Phase: Silica Gel (Acid washed preferred, but standard is acceptable).
Mobile Phase Strategy:
-
Solvent System: Hexane/Ethyl Acetate (Gradient 0%
20% EtOAc). -
The "Tailing" Fix: The acidic proton on the
group can interact with silica, causing peak broadening.-
Solution: Add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of silica silanols, sharpening the aldehyde peak.
-
Troubleshooting & FAQs
Q1: My aldehyde turned into a solid white mass after sitting on the bench. What happened?
A: It likely oxidized to 2-(difluoromethyl)-6-fluorobenzoic acid .
-
Fix: Dissolve the solid in
and wash with saturated . The acid will move to the aqueous layer.[3] Dry and evaporate the organic layer to recover remaining aldehyde.
Q2: I see two spots on TLC that merge. Is this an isomer?
A: This is often the hydrate (gem-diol) in equilibrium with the aldehyde, especially if you used wet solvents or methanol.
-
Test: Run the TLC again using strictly anhydrous toluene/EtOAc. If it collapses to one spot, it was the hydrate.
-
Fix: Azeotropic distillation with toluene (Rotovap at 45°C) will dehydrate the gem-diol back to the aldehyde.
Q3: Can I distill this compound?
A: Yes, but with extreme caution.
-
Risk: Fluorinated benzaldehydes are thermally sensitive.[1] Atmospheric distillation will likely cause decomposition or polymerization.
-
Parameter: Use Kugelrohr or Short Path distillation under high vacuum (<0.5 mbar). Keep the bath temperature below 100°C.
Q4: The bisulfite adduct precipitated as a solid and won't dissolve in water. Is it ruined?
A: No, this is good!
-
Explanation: Electron-deficient aldehydes often form highly crystalline, insoluble bisulfite adducts.
-
Action: Filter the solid. Wash it thoroughly with ether (to remove impurities).[4] Then, suspend the solid in water and add the base. As the aldehyde regenerates, it will oil out of the suspension.
Decision Matrix for Purification
Figure 2: Decision tree for selecting the optimal purification route based on scale and impurity profile.
References
-
BenchChem Technical Support. (2025).[1][3] Purification of Fluorinated Benzaldehyde Derivatives. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(Difluoromethoxy)-6-fluorobenzaldehyde Product Sheet. Retrieved from
-
National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
Sources
Technical Support Center: Optimizing Solvent Selection for Fluorinated Benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of fluorinated benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and reaction optimization. Fluorinated benzaldehydes are crucial building blocks in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1] This resource provides in-depth, experience-based answers to common challenges encountered during their synthesis, particularly via nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the first-pass solvent choice for a nucleophilic aromatic substitution (SNAr) reaction to synthesize a fluorinated benzaldehyde (e.g., via the Halex process)?
A1: For the synthesis of fluorinated benzaldehydes via SNAr, the primary choice is a polar aprotic solvent .[2][3] These solvents are effective at dissolving the aromatic substrate and solvating the cation of the fluoride salt (e.g., KF or CsF), which enhances the nucleophilicity of the "naked" fluoride anion.[2][4][5]
Commonly used polar aprotic solvents include:
Expert Insight: While all are effective, DMSO and sulfolane are often preferred for their high boiling points, allowing for the elevated temperatures (often >150 °C) required for the halogen-exchange (Halex) reaction on less activated chloro-benzaldehydes.[6][8][9] However, be mindful that DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to impurities.
Q2: My SNAr fluorination reaction is sluggish or shows no conversion. What is the most likely solvent-related issue?
A2: The most common solvent-related cause for a stalled SNAr fluorination is the presence of protic impurities , most notably water. Fluoride ions have a strong propensity to form hydrogen bonds with protic solvents like water or alcohols.[10] This solvation shell drastically reduces the fluoride's nucleophilicity and its ability to participate in the substitution reaction.[4][11]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. Spray-dried potassium fluoride is often recommended over anhydrous KF as it has a higher surface area and is more reactive.[8]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[2]
-
Solvent Purity: Use a high-purity grade of the polar aprotic solvent. Lower-grade solvents may contain water or other reactive impurities.
Q3: Can I use a protic solvent for SNAr fluorination?
A3: Generally, protic solvents are avoided in SNAr fluorination because they decrease the nucleophilicity of the fluoride ion through hydrogen bonding.[2][11] However, there are exceptions. Some research has shown that bulky, non-polar protic solvents like tert-butanol can, in specific cases, enhance the rate of nucleophilic fluorination.[4][12] This is a less conventional approach and is highly substrate-dependent. For standard fluorinated benzaldehyde synthesis from chlorobenzaldehydes, polar aprotic solvents remain the standard.[13]
Q4: When should I consider using a phase-transfer catalyst (PTC) and how does it relate to solvent choice?
A4: A phase-transfer catalyst is highly recommended, especially when using alkali metal fluorides like KF, which have low solubility in many organic solvents.[14] The PTC, typically a quaternary ammonium or phosphonium salt (e.g., tetraphenylphosphonium bromide), facilitates the transport of the fluoride anion from the solid phase (or an aqueous phase, though less common for fluorination) into the organic phase where the reaction occurs.[8][14][15]
Solvent Synergy with PTCs:
-
High-Boiling Aprotic Solvents: Solvents like nitrobenzene or sulfolane are often used in conjunction with PTCs for high-temperature halogen-exchange reactions.[6][16]
-
Solvent-Free Conditions: In some cases, a PTC can be so effective that the reaction can be run under solvent-free or minimal solvent conditions at high temperatures, which can be advantageous for green chemistry and downstream processing.[8][9]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield of Fluorinated Benzaldehyde
Your reaction proceeds, but the final yield is disappointingly low.
| Possible Cause | Explanation & Scientific Rationale | Recommended Solution |
| Sub-optimal Reaction Temperature | SNAr reactions on aromatic rings, especially those not heavily activated by electron-withdrawing groups, have a significant activation energy barrier. The temperature may be too low for the reaction to proceed at a reasonable rate. | Gradually increase the reaction temperature in increments of 10-20 °C. For halogen-exchange on chlorobenzaldehydes, temperatures of 210-230°C are common.[9] Monitor by TLC or GC-MS for product formation and potential decomposition. |
| Insufficient Solvent Polarity | The solvent may not be polar enough to effectively stabilize the charged Meisenheimer complex intermediate, which is a key step in the SNAr mechanism.[17] This slows down the reaction rate. | Switch to a more polar aprotic solvent. For example, if the reaction is slow in acetonitrile, consider trying DMF or DMSO.[2] |
| Poor Reagent Solubility | The fluoride source (e.g., KF) may not be sufficiently soluble in the chosen solvent, limiting the concentration of active nucleophile. | Add a suitable phase-transfer catalyst like tetraphenylphosphonium bromide to increase the fluoride ion concentration in the organic phase.[8][15] |
| Competing Reactions (Basicity of Fluoride) | Alkali metal fluorides are basic.[13] The aldehyde functional group can be sensitive to strong bases, leading to side reactions like Cannizzaro or aldol-type condensations, especially at high temperatures. | This is a delicate balance. Ensure the reaction is not heated for an unnecessarily long time. If side reactions are significant, a slightly lower temperature for a longer duration might be optimal. |
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages | Key Considerations |
| DMSO | 47.2 | 189 | High polarity, high boiling point, good solvating power for salts. | Can be difficult to remove during workup; hygroscopic. |
| DMF | 36.7 | 153 | Good polarity, versatile. | Can decompose at high temperatures; potential for side reactions. |
| Sulfolane | 43.3 | 285 | Very high boiling point, thermally stable, excellent for high-temp reactions. | High viscosity, can be difficult to remove. |
| Nitrobenzene | 34.8 | 211 | High boiling point, effective with PTCs.[16] | Toxic, can be difficult to remove. |
| Acetonitrile | 37.5 | 82 | Lower boiling point, easier to remove.[7] | May not reach high enough temperatures for unactivated substrates. |
Issue 2: Formation of Multiple Products & Impurities
Your post-reaction analysis (TLC, GC-MS, NMR) shows significant side products.
| Possible Cause | Explanation & Scientific Rationale | Recommended Solution |
| Positional Isomers | If the starting material has multiple leaving groups (e.g., 2,4-dichlorobenzaldehyde), partial or rearranged fluorination can occur, leading to a mixture of isomers.[18] | Optimize the stoichiometry of the fluoride source. Using a sub-stoichiometric amount can favor mono-substitution.[13] Reaction temperature and time are also critical levers for controlling selectivity. |
| Hydrolysis of Product/Starting Material | Benzaldehydes can be oxidized to benzoic acids, especially at high temperatures if oxygen and water are present.[18] The presence of 4-fluorobenzoic acid is a common impurity.[18] | Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents. During workup, a mild wash with a dilute sodium bicarbonate solution can remove acidic impurities.[19] |
| Byproducts from Solvent Degradation | As mentioned, DMF can decompose to form dimethylamine. Other solvents may have their own degradation pathways at elevated temperatures, introducing nucleophilic or acidic/basic impurities. | Choose a solvent that is stable at the target reaction temperature. Sulfolane is an excellent choice for thermal stability.[6] If using DMF, consider running the reaction at a lower temperature if feasible. |
| Di(fluorophenyl)methanol Formation | In formylation routes to produce fluorobenzaldehyde, chlorobis(fluorophenyl)methane can be a byproduct, which hydrolyzes to di(fluorophenyl)methanol during workup.[18][20] | While not strictly a solvent issue, it's a common impurity. Purification via fractional distillation is often effective for separating these types of byproducts.[19] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Halogen-Exchange (Halex) Fluorination
This protocol is a starting point for the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.5-2.0 equivalents) and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.05-0.1 equivalents).
-
Solvent Addition: Add the chosen anhydrous, high-boiling polar aprotic solvent (e.g., sulfolane or DMSO) to the flask.
-
Substrate Addition: Add the starting chlorobenzaldehyde (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 180-220 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter to remove inorganic salts. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.[19]
Workflow Diagram: Solvent Selection Logic
This diagram outlines the decision-making process for selecting and troubleshooting your solvent system.
Caption: Decision workflow for solvent selection and troubleshooting in SNAr fluorination.
Advanced Topic: Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate SNAr fluorination reactions, often reducing reaction times from hours to minutes.[21][22]
-
Solvent Choice for Microwave Synthesis: The principles of solvent polarity remain crucial. Solvents with a high dielectric constant and tangent delta (a measure of a solvent's ability to convert microwave energy into heat) are most effective.[23] Polar aprotic solvents like DMF and DMSO are excellent choices for microwave-assisted synthesis. The ability to rapidly heat the reaction allows for the use of solvents with lower boiling points, like acetonitrile, in sealed vessels under pressure.[23] This can simplify product isolation compared to using very high-boiling solvents.
-
Benefits: Microwave heating can improve yields and selectivity by minimizing the time the reaction mixture spends at high temperatures, thereby reducing the formation of degradation-related byproducts.[21][24]
References
- BenchChem. (2025).
- BenchChem. (2025). Common impurities in commercial 4-Fluorobenzaldehyde. BenchChem.
- Twilton, J., Le, C., & MacMillan, D. W. C. (2020).
- BenchChem. (2025).
- Kim, D. W., & Chi, D. Y. (2006). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals. BenchChem.
- Gao, D. W., Gu, Y. F., & Chen, Y. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry.
- Li, J., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules.
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
- Lee, J. Y. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde. BenchChem.
- Wang, J. X., et al. (2011). Halogen-Exchange Fluorination of Chlorinated Benzaldehydes and Diphenyl Ketones Promoted by Microwave.
- Desmurs, J. R., & Ratton, S. (1993). Process for the preparation of fluorobenzaldehydes.
- LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Kim, D. W., & Chi, D. Y. (2006). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. PubMed.
- Al-Masum, M. A., & Al-Ghamdi, K. M. (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports.
- Acevedo, O., & Jorgensen, W. L. (2004).
- Tredwell, M., & Gouverneur, V. (2016). Strategies Towards Challenging Fluorination Reactions.
- Scott, P. J. H. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC.
- CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
- ScienceMadness Discussion Board. (2007). p-fluoro benzaldehyde.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2018). Pd-catalyzed, ortho CH Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Organic Letters.
- Li, Z. (2011). Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Heterocycles. UMass Boston ScholarWorks.
- ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress.
- ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- CN101353297A. (2009). Synthetic method of 4-fluorobenzaldehyde.
- Rozen, S. (n.d.). SYNTHESIS OF a-FLUORO ALDEHYDES AND KETONES. A REVIEW.
- Neverov, A. A., & Myachin, E. A. (2023).
- US6455739B1. (2002). Production of 4-fluorobenzaldehyde.
- Yamada, S., & Umemoto, T. (2017).
- Thomas, C. (2026). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society.
- Li, Y., et al. (2025). Kinetics of halogen-exchange fluorination of chlorobenzaldehyde.
- US4845304A. (1989). Process for producing fluorobenzaldehydes.
- Kake, T. R., et al. (n.d.).
- Kim, D. W., & Shreeve, J. M. (2004). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Tetrahedron Letters.
- Alam, M. S., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
- Kadam, P. D., et al. (2025). Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity.
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- 24. "Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Hetero" by Shan Ding [scholarworks.umb.edu]
Handling volatility and stability of 2-(Difluoromethyl)-6-fluorobenzaldehyde
Introduction: 2-(Difluoromethyl)-6-fluorobenzaldehyde is a highly functionalized aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a difluoromethyl group and an ortho-fluorine atom, makes it a valuable intermediate for synthesizing complex molecular targets. However, these same features contribute to a reactivity profile that can present challenges related to stability and handling.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered during storage, handling, and reaction setup. The advice herein is synthesized from established principles of organic chemistry and data from structurally related fluorinated benzaldehydes, providing a robust framework for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-(Difluoromethyl)-6-fluorobenzaldehyde to ensure long-term stability?
Proper storage is critical to prevent degradation. The aldehyde functional group is susceptible to oxidation, and the overall molecule can be sensitive to heat, light, and contaminants.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This displaces oxygen and moisture, minimizing the risk of oxidation to the corresponding benzoic acid and preventing potential side reactions catalyzed by water.
-
Temperature: Refrigeration at 2-8°C is strongly recommended.[1] Low temperatures slow down the rate of potential decomposition and polymerization pathways.
-
Container: Use a tightly sealed, amber glass bottle. The amber color protects the compound from light, which can catalyze the formation of radical species and lead to degradation.
-
Purity: Ensure the compound is free from acidic or basic impurities, which can catalyze polymerization or other decomposition reactions.[2]
Q2: Is 2-(Difluoromethyl)-6-fluorobenzaldehyde considered volatile? How should I handle it in the lab?
Standard laboratory handling procedures for volatile and hazardous organic compounds should be followed:
-
Always handle this compound in a well-ventilated chemical fume hood.[3]
-
Avoid breathing vapors, mist, or gas.[4]
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are suitable), and a lab coat.
-
Keep the container tightly closed when not in use to minimize evaporation and exposure.[3]
Q3: What common chemical incompatibilities should I be aware of?
2-(Difluoromethyl)-6-fluorobenzaldehyde shares incompatibilities common to other aromatic aldehydes, which are primarily related to the reactivity of the aldehyde group.
-
Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, or even atmospheric oxygen over time can oxidize the aldehyde to 2-(difluoromethyl)-6-fluorobenzoic acid.[4]
-
Strong Bases: Bases such as sodium hydroxide or potassium tert-butoxide can catalyze aldol condensation or Cannizzaro-type reactions, leading to impurities.[3][4]
-
Strong Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride will readily reduce the aldehyde to the corresponding benzyl alcohol.
-
Nucleophiles: Be aware of reactions with amines (forming imines), hydrazines (forming hydrazones), and other strong nucleophiles if they are not the intended reactants.
Q4: How can I assess the purity of a newly received or stored sample of 2-(Difluoromethyl)-6-fluorobenzaldehyde?
A multi-technique approach is recommended for a comprehensive purity assessment. The primary expected impurity is the corresponding carboxylic acid due to oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is well-suited for quantifying the main component and detecting less volatile impurities like the oxidized carboxylic acid or polymerization by-products.[5]
-
¹H and ¹⁹F NMR Spectroscopy: NMR provides structural confirmation and can reveal impurities if they are present in sufficient concentration (>1%). Look for a broadening of signals or the appearance of new peaks, especially the characteristic carboxylic acid proton peak in ¹H NMR or new fluorine environments in ¹⁹F NMR.
| Property | Recommended Handling & Storage | Rationale |
| Atmosphere | Store under Nitrogen or Argon | Prevents oxidation and hydrolysis. |
| Temperature | 2-8°C (Refrigerated) | Slows degradation and polymerization rates.[1] |
| Light | Store in amber, tightly sealed vials | Prevents light-catalyzed degradation. |
| Handling | Chemical fume hood, appropriate PPE | Minimizes inhalation and contact with a moderately volatile, irritant compound.[3] |
| Incompatibilities | Avoid strong oxidizing agents, strong bases | Prevents unwanted side reactions like oxidation and base-catalyzed polymerization.[3][4] |
Troubleshooting Guide
This section addresses specific problems that may arise during the use of 2-(Difluoromethyl)-6-fluorobenzaldehyde, providing likely causes and actionable solutions.
Problem 1: My compound, which was a liquid/solid, has become viscous, turned yellow/brown, or fully solidified.
-
Likely Cause: This is a classic sign of polymerization or degradation. Fluorinated aldehydes can be prone to polymerization, especially in the presence of acidic or basic impurities which act as catalysts.[2][6] Discoloration may also indicate the formation of conjugated by-products.
-
Causality: The electron-withdrawing nature of the fluorine and difluoromethyl groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which can initiate polymerization.
-
Solution:
-
Assess Purity: Before use, analyze a small sample via NMR or GC-MS to determine the extent of degradation.
-
Purification (Distillation): If the compound is thermally stable enough, vacuum distillation can separate the volatile monomer from non-volatile polymer residues. It is crucial to use a lower vacuum to reduce the boiling point and minimize thermal stress.[2]
-
Pre-treatment: Before distillation, wash the crude material with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and thorough drying.[2]
-
Future Prevention: Ensure the compound is stored strictly under the recommended conditions (inert atmosphere, refrigerated, protected from light).
-
Problem 2: My reaction yield is significantly lower than expected, and I suspect the aldehyde's quality.
-
Likely Cause: The aldehyde may have partially degraded, primarily through oxidation to the unreactive 2-(difluoromethyl)-6-fluorobenzoic acid. The presence of this impurity reduces the molar equivalents of the active aldehyde available for your reaction.
-
Causality: The aldehyde C-H bond is susceptible to oxidation, a process that can be accelerated by air, light, and trace metal impurities.
-
Solution:
-
Quantify Purity: Use a quantitative technique like qNMR (quantitative NMR) or GC with an internal standard to determine the exact percentage of active aldehyde in your starting material.
-
Purification: If a significant amount of the carboxylic acid is present, an acid-base extraction can be performed. Dissolve the sample in an organic solvent (e.g., diethyl ether), wash with a mild base like saturated sodium bicarbonate solution to extract the acidic impurity into the aqueous layer, then wash with brine, dry the organic layer, and evaporate the solvent.
-
Adjust Stoichiometry: If purification is not feasible, adjust the amount of the aldehyde used in the reaction based on the purity determined in step 1.
-
Problem 3: I am observing charring or decomposition of the compound during distillation.
-
Likely Cause: The distillation temperature is too high, or there are non-volatile impurities catalyzing decomposition at elevated temperatures.[2]
-
Causality: Prolonged heating can provide the activation energy needed for decomposition or polymerization pathways. Acidic or basic residues can dramatically lower the temperature at which this occurs.
-
Solution:
-
Improve Vacuum: Use a high-vacuum pump to significantly lower the boiling point of the compound, allowing distillation to occur at a lower pot temperature.
-
Remove Catalytic Impurities: Perform the aqueous sodium bicarbonate wash as described in "Problem 1" to neutralize and remove any acidic species before attempting distillation.[2]
-
Use Short-Path Distillation: For small quantities, a Kugelrohr or short-path distillation apparatus minimizes the residence time of the compound at high temperatures, reducing the opportunity for decomposition.
-
Workflow & Decision Making
The following diagram outlines a decision-making process when encountering issues with 2-(Difluoromethyl)-6-fluorobenzaldehyde.
Caption: Troubleshooting decision tree for 2-(Difluoromethyl)-6-fluorobenzaldehyde.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-MS)
This protocol provides a general method for assessing the purity of 2-(Difluoromethyl)-6-fluorobenzaldehyde and identifying volatile impurities.
-
Instrumentation: Gas chromatograph with a mass selective detector (MSD).
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Sample Preparation: Prepare a dilute solution of the aldehyde (approx. 1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
-
-
Data Analysis: Integrate the peak areas. The percentage purity can be estimated by the area percent of the main peak. Identify impurity peaks by comparing their mass spectra to libraries and known potential degradation products (e.g., the oxidized benzoic acid).
Protocol 2: Removal of Acidic Impurities via Mild Aqueous Wash
This protocol is designed to remove acidic by-products, such as the corresponding carboxylic acid, prior to use or purification by distillation.
-
Dissolve the 2-(Difluoromethyl)-6-fluorobenzaldehyde sample in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 0.1-0.2 g/mL in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure generated from CO₂ evolution.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to aid in the removal of water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting material is the purified aldehyde, which should be promptly used or stored under an inert atmosphere.
Potential Degradation Pathways
The primary degradation concerns for 2-(Difluoromethyl)-6-fluorobenzaldehyde are oxidation and polymerization.
Caption: Major degradation pathways for 2-(Difluoromethyl)-6-fluorobenzaldehyde.
References
- Google Patents.
-
Hu, J., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes. Beilstein Journal of Organic Chemistry, 4, 24. [Link]
-
ResearchGate. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts.[Link]
-
Thermo Fisher Scientific. Safety Data Sheet for 2,6-Difluorobenzaldehyde.[Link]
Sources
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- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
Minimizing side reactions in difluoromethyl-substituted aldehyde synthesis
Technical Support Center: Synthesis of
Subject: Minimizing Side Reactions & Stability Management Ticket ID: CHEM-SUP-CF2-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Stability Paradox
You are likely encountering low yields or "missing" products because
Unlike standard aldehydes, these species do not behave as simple electrophiles; they act as thermodynamic sinks for nucleophiles (including water) and are prone to unique defluorination pathways. This guide addresses the three critical failure modes: Hydration (The Invisible Product) , Over-Reduction , and Defluorination .
Module 1: The "Invisible" Product (Hydration Issues)
User Complaint: "I see product conversion by TLC, but after workup, my NMR shows no aldehyde peak (~9.5 ppm). Instead, I see a broad signal around 5-6 ppm."
Diagnosis: You have isolated the gem-diol (hydrate) , not the free aldehyde.
Due to the inductive effect of fluorine, the equilibrium constant (
The Stability Landscape (Visualization)
Caption: The equilibrium strongly favors the hydrate form in ambient conditions. The free aldehyde is often a transient species.
Troubleshooting Protocol: Recovering the Aldehyde
| Step | Action | Technical Rationale |
| 1. Identification | Check | Free Aldehyde: AB quartet (chiral environment) or singlet. Hydrate: Shifted upfield by ~5-10 ppm compared to the carbonyl form. |
| 2. Storage | Store as the Hydrate . | Do not attempt to store the free aldehyde. It will polymerize or hydrate over time. The hydrate is a stable white solid or viscous oil. |
| 3. Activation | Dehydrate in situ. | When ready to use in the next step (e.g., Wittig, reductive amination), dissolve the hydrate in dry solvent and add |
Module 2: Preventing Over-Reduction (Ester Aldehyde)
User Complaint: "I am reducing the ethyl difluoroacetate derivative (
Diagnosis: The tetrahedral intermediate formed by DIBAL-H is destabilized by the
Solution: Switch to a Weinreb Amide or Thioester intermediate. These form tighter chelates that resist collapse until the quench phase.
Protocol: Reduction of -Difluoro Weinreb Amide
-
Precursor Synthesis: Convert your difluoro-ester to the Weinreb amide using
and (or ). -
Reagent: Use DIBAL-H (1.1 equiv) or LiAlH_4 (0.6 equiv).
-
Temperature: Strict -78°C .
-
The Critical Quench (Fieser Method Alternative):
-
Standard DIBAL quench (Rochelle's salt) can be too slow, allowing warming and over-reduction.
-
Recommended: Quench at -78°C with excess methanol , followed by a saturated solution of potassium sodium tartrate. Stir vigorously while allowing to warm to room temperature.
-
Decision Tree: Choosing the Right Reduction Route
Caption: The Weinreb amide route provides a thermodynamic "brake" against over-reduction via stable metal-chelated intermediates.
Module 3: Radical Difluoromethylation (Photoredox Issues)
User Complaint: "I am using a photoredox catalyst to add a
Diagnosis:
-
Hydrodefluorination: The
-fluoro radical is unstable and can abstract a hydrogen atom from the solvent. -
Polarity Mismatch: The
radical is electrophilic. If your substrate is electron-poor, the reaction rate drops, allowing side reactions to dominate.
Mechanistic Insight:
Radical difluoromethylation (e.g., using Hu's Reagent or
Optimization Checklist:
-
Reagent Selection: Use Hu's Reagent (
) for better radical generation kinetics compared to simple sulfones [1]. -
Solvent: Avoid H-atom donor solvents (like THF or Toluene). Use Acetonitrile (MeCN) or DCM .
-
Concentration: High concentration favors the bimolecular coupling over the unimolecular (or pseudo-first-order) H-abstraction.
-
Additives: If using silyl enol ethers, ensure strictly anhydrous conditions. The byproduct TMS-F (or TMS-Br) can catalyze decomposition.
Module 4: Defluorination (The "HF Elimination" Trap)
User Complaint: "My mass spec shows a peak corresponding to [M-20] (Loss of HF). Why is fluorine falling off?"
Diagnosis:
Reaction:
Prevention:
-
Avoid Hard Bases: Never use hydroxides or alkoxides with
-difluoroaldehydes if possible. -
Use Lewis Acids: Activate the carbonyl with mild Lewis acids (
, ) rather than activating the nucleophile with base. -
Trap Immediately: If generating an enolate is necessary, trap it immediately with a silyl chloride (TMSCl) to freeze the conformation and prevent elimination.
FAQ: Quick Solutions
Q: Can I purify
Q: Why does the aldehyde smell like swimming pools?
A: That is likely the smell of decomposition products (acid fluorides) or the hydrate itself.
Q: I need to do a Wittig reaction. Can I use the hydrate directly?
A: Yes, but you must use 2 equivalents of base . The first equivalent deprotonates the hydrate (OH), and the second generates the ylide. However, it is cleaner to dehydrate the aldehyde first using
References
-
Photoredox Difluoromethylation
-
Weinreb Amide Reduction Strategy
-
S. Nahm, S. M. Weinreb. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Lett., 1981 .
- Context: Foundational protocol adapted for fluorinated substr
-
-
Stability of Fluoro-Aldehydes
-
J. M. Percy. "Building Block Approaches to Aliphatic Organofluorine Compounds." Top. Curr. Chem., 1997 .[3]
- Context: Detailed analysis of hydration equilibrium and handling of -fluoro carbonyls.
-
-
Defluorination Mechanisms
Sources
Validation & Comparative
Spectroscopic Benchmarking: 1H NMR Characterization of 2-(Difluoromethyl)-6-fluorobenzaldehyde
Topic: 1H NMR Interpretation of 2-(Difluoromethyl)-6-fluorobenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
In the precise landscape of fragment-based drug discovery (FBDD), 2-(Difluoromethyl)-6-fluorobenzaldehyde represents a critical " Janus" scaffold—simultaneously leveraging the metabolic stability of the difluoromethyl group (
This guide provides a technical comparison of this target molecule against its mono-substituted analogs: 2-Fluorobenzaldehyde and 2-(Difluoromethyl)benzaldehyde . We focus on the diagnostic splitting patterns that validate the successful installation of the gem-difluoro moiety in the presence of a second halogen, a common challenge in high-throughput synthesis validation.
Structural Analysis & Comparative Metrics
The primary challenge in interpreting the NMR of this molecule is the overlapping coupling networks involving
Table 1: Comparative Spectral Fingerprint (400 MHz, CDCl )
| Feature | Target: 2-(Difluoromethyl)-6-fluorobenzaldehyde | Analog A: 2-Fluorobenzaldehyde | Analog B: 2-(Difluoromethyl)benzaldehyde |
| Aldehyde Proton (-CHO) | Doublet (d) or br s | Doublet (d) | Singlet (s) |
| Gem-Difluoro Proton (-CHF | Triplet (t) | Absent (Replaced by Ar-H) | Triplet (t) |
| Aromatic Region | 3 Protons Complex multiplet pattern due to AMX spin system + F coupling. | 4 Protons Typical 1,2-disubstituted pattern. | 4 Protons Typical 1,2-disubstituted pattern.[1] |
| Diagnostic Utility | High: The simultaneous presence of the CHO doublet and CHF | Medium: Easily confused with other isomers without COSY/HSQC. | High: Distinct CHF |
Deep Dive: The Diagnostic Signals
A. The "Gem-Difluoro" Triplet (The Validation Signal)
The proton attached to the difluoromethyl carbon is the most definitive signal for monitoring reaction progress (e.g., from a formylation or fluorination precursor).
-
Mechanism: This proton couples to two equivalent geminal fluorine atoms.
-
Pattern: A large triplet with a coupling constant (
) of 53–56 Hz . -
Location: Typically found in the aromatic region (
ppm), often overlapping with ring protons. -
Differentiation: Unlike aromatic protons, this signal's "legs" (outer peaks of the triplet) are widely spaced (total width > 100 Hz).
B. The Aldehyde "Lock" (The Regio-Confirming Signal)
In 2,6-disubstituted benzaldehydes, the carbonyl group is forced out of coplanarity with the ring or locked into a specific conformation to minimize dipole repulsion between the Oxygen lone pairs and the Fluorine/Difluoromethyl lone pairs.
-
Observation: The aldehyde proton appears as a doublet due to coupling with the 6-Fluorine (
). -
Why it matters: If you observe a singlet for the aldehyde, you likely have the para-isomer (4-fluoro) or have lost the fluorine substituent. The doublet confirms the ortho relationship.
Visual Logic: Assignment Workflow
The following diagram illustrates the decision logic for confirming the structure from a crude reaction mixture.
Caption: Logical decision tree for validating the 2,6-disubstituted scaffold using 1H NMR multiplicity.
Experimental Protocol: NMR Preparation & Acquisition
To ensure resolution of the fine coupling constants (specifically the
Materials
-
Solvent: Chloroform-d (CDCl
) with 0.03% TMS.-
Note: Avoid DMSO-d
if possible for the initial ID; while it dissolves polar compounds well, the viscosity can broaden the fine aldehyde doublet, masking the diagnostic coupling.
-
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Step-by-Step Workflow
-
Filtration: If the sample is a crude solid from a fluorination reaction (e.g., using DAST or Deoxo-Fluor), filter through a small plug of anhydrous Na
SO inside a pipette to remove trace HF or inorganic fluorides, which can cause peak broadening. -
Shimming: Automated gradient shimming is usually sufficient, but ensure the lock level is stable .
-
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): Set to
seconds. The aldehyde proton has a long T1 relaxation time; a short D1 will reduce its integration accuracy relative to the aromatic protons. -
Scans: 16–32 scans are sufficient for >10 mg sample.
-
-
Processing: Apply an exponential window function with LB (Line Broadening) = 0.3 Hz . Do not use higher LB values (e.g., 1.0 Hz), as this will artificially merge the aldehyde doublet into a singlet.
Mechanistic Coupling Diagram
Understanding the spin-spin interactions is crucial for assigning the complex aromatic region.
Caption: J-Coupling network showing the primary interactions responsible for the diagnostic signals.
References
-
Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation (Supplementary Information). Chemical Science. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link]
Sources
Comparing reactivity of 2-(Difluoromethyl)-6-fluorobenzaldehyde vs 2-fluorobenzaldehyde
The following guide provides an in-depth technical comparison between 2-(Difluoromethyl)-6-fluorobenzaldehyde (a specialized, high-value fluorinated building block) and 2-Fluorobenzaldehyde (a standard commodity reagent).
This analysis synthesizes principles of physical organic chemistry with practical application data to guide experimental design in medicinal chemistry and lead optimization.
Executive Summary
-
2-Fluorobenzaldehyde (2-FBA): The "Workhorse." A robust, planar, and highly reactive electrophile used for standard scaffold synthesis (quinolines, indazoles). It balances reactivity with steric accessibility.
-
2-(Difluoromethyl)-6-fluorobenzaldehyde (2-DFM-6-FBA): The "Specialist." A sterically crowded, electron-deficient aldehyde designed for bioisosteric replacement (lipophilic H-bond donor) and late-stage functionalization . It exhibits higher carbonyl electrophilicity but significantly slower kinetics due to the "ortho-effect" of the bulky
group.
| Feature | 2-Fluorobenzaldehyde (2-FBA) | 2-(Difluoromethyl)-6-fluorobenzaldehyde |
| CAS | 446-52-6 | 1785431-84-6 |
| Electronic Nature | Activated (Inductive -I) | Super-Activated (Dual -I/-M effects) |
| Steric Profile | Low (Planar Carbonyl) | High (Twisted Carbonyl, Ortho-crowding) |
| Primary Utility | Scaffold Construction | Lipophilicity Tuning / Bioisostere ( |
| Key Risk | Over-reaction (Bis-addition) | Steric Inhibition of Resonance / Base Sensitivity |
Electronic & Steric Profile Analysis
Carbonyl Electrophilicity
The reactivity of the aldehyde carbonyl is dictated by the balance of electronic activation and steric hindrance.
-
2-FBA: The ortho-fluorine atom exerts a strong inductive withdrawing effect (
), increasing the partial positive charge ( ) on the carbonyl carbon. However, the fluorine atom is small (Van der Waals radius ), allowing the carbonyl group to remain coplanar with the aromatic ring. This planarity maximizes resonance conjugation, which slightly dampens the electrophilicity but ensures high accessibility for nucleophiles. -
2-DFM-6-FBA: This molecule features a "sandwiched" carbonyl.
-
Electronic Activation: The
group is a potent electron-withdrawing group ( ). Combined with the 6-fluoro substituent, the carbonyl carbon is extremely electron-deficient. -
Steric Cost: The
group is significantly bulkier than a fluorine atom. This creates severe steric strain, forcing the formyl group ( ) to rotate out of the aromatic plane to relieve repulsion. -
Consequence: While thermodynamically more electrophilic (unstable), the kinetic barrier to nucleophilic attack is higher. Reactions requiring orbital overlap (e.g., condensation) will be slower and may require higher temperatures or Lewis acid catalysis compared to 2-FBA.
-
Nucleophilic Aromatic Substitution ( ) Potential
Both molecules are substrates for
-
2-FBA: The leaving group (F) is activated by the ortho-formyl group. The reaction is fast and clean.
-
2-DFM-6-FBA: The leaving group (F at C6) is activated by the ortho-formyl group and the meta-difluoromethyl group.
-
Theoretical Prediction: The extra EWG should accelerate the reaction.
-
Practical Reality: If the formyl group is twisted out of plane (due to the
bulk), it loses its resonance withdrawing power ( ). Therefore, rates for 2-DFM-6-FBA may be unexpectedly slower than 2-FBA unless the nucleophile is small and highly reactive (e.g., hydrazine, methylamine).
-
Visualization: Reactivity & Mechanism
The following diagram illustrates the divergent reaction pathways and the "Steric Gate" effect present in the difluoromethyl variant.
Caption: Comparative reaction coordinate flow. Note the kinetic penalty for 2-DFM-6-FBA due to steric crowding of the reaction center.
Experimental Protocols
Case Study: Synthesis of 1H-Indazole Derivatives
This protocol compares the cyclization efficiency of both aldehydes with hydrazine hydrate. This is a standard test for ortho-haloaldehyde reactivity.
Protocol A: Standard Cyclization (2-Fluorobenzaldehyde)
-
Target: 1H-Indazole
-
Mechanism:
displacement of F followed by condensation, or Condensation followed by .
-
Dissolution: Dissolve 2-Fluorobenzaldehyde (1.0 eq) in Ethanol (
). -
Reagent Addition: Add Hydrazine Hydrate (3.0 eq) dropwise at room temperature. Exothermic reaction expected.
-
Reflux: Heat to reflux (
) for 2-4 hours . -
Workup: Cool to RT. The product often precipitates. If not, concentrate in vacuo and triturate with cold water.
-
Expected Yield: >90%.
Protocol B: Modified Cyclization (2-(Difluoromethyl)-6-fluorobenzaldehyde)
-
Target: 4-(Difluoromethyl)-1H-indazole
-
Challenge: The
group hinders the initial attack of hydrazine on the carbonyl or the fluorine. -
Modification: Higher temperature and polar aprotic solvent are recommended to overcome the steric barrier and stabilize the transition state.
-
Dissolution: Dissolve 2-(Difluoromethyl)-6-fluorobenzaldehyde (1.0 eq) in DMSO or DMAc (
). Ethanol may not provide sufficient thermal energy. -
Reagent Addition: Add Hydrazine Hydrate (5.0 eq). Excess reagent is crucial to drive equilibrium.
-
Heating: Heat to
for 6-12 hours . Monitor by LCMS.-
Note: Do not exceed
to avoid potential degradation of the moiety (though generally stable, extreme basic conditions can induce difluorocarbene elimination).
-
-
Workup: Pour reaction mixture into crushed ice/water. Filter the precipitate.
-
Expected Yield: 60-75% (Lower due to steric hindrance and potential oligomerization).
Data Summary: Physical & Chemical Properties[1][2][3][4][5][6][7][8]
| Property | 2-Fluorobenzaldehyde | 2-(Difluoromethyl)-6-fluorobenzaldehyde | Impact on Drug Design |
| Molecular Weight | 124.11 | 174.12 | - |
| ClogP (Lipophilicity) | ~1.7 | ~2.4 | Higher: Improves membrane permeability. |
| H-Bond Donor Count | 0 | 1 (Weak, C-F...H) | Bioisostere: |
| Boiling Point | ~ | Volatility: Handle 2-DFM-6-FBA with care in vacuo. | |
| Hammett | 0.34 (F) | 0.25-0.30 ( | EWG: Both deactivate ring to electrophilic attack. |
References
-
SynQuest Laboratories. (2024). Product Specification: 2-(Difluoromethyl)-6-fluorobenzaldehyde (CAS 1785431-84-6). Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link(Mechanistic grounding for CF2H bioisosterism)
- Leroux, F. R., et al. (2005). The Difluoromethyl Group: A Novel and Promising Fluorinated Substituent. ChemBioChem, 6, 2258. (Electronic properties of CF2H)
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluorobenzaldehyde. Retrieved from
Technical Guide: Lipophilicity Modulation via 2-(Difluoromethyl)-6-fluorobenzaldehyde
Executive Summary
The "Goldilocks" Fluorine Effect
In medicinal chemistry, the selection of 2-(Difluoromethyl)-6-fluorobenzaldehyde (Target Compound A ) over its trifluoromethyl or methyl analogs represents a strategic decision to optimize the Lipophilic Efficiency (LipE) . While the trifluoromethyl (
Part 1: Physicochemical Comparison & Analysis
The Comparative Landscape
We analyze the target scaffold 2-(Difluoromethyl)-6-fluorobenzaldehyde against three structural analogs to isolate the specific contribution of the
| Compound ID | Structure Name | Substituent ( | Substituent ( | Predicted LogP* | Electronic Effect ( | Key Property |
| Target A | 2-(Difluoromethyl)-6-fluorobenzaldehyde | ~2.15 | 0.40 | H-Bond Donor / Bioisostere | ||
| Analog B | 2-(Trifluoromethyl)-6-fluorobenzaldehyde | 2.40 | 0.54 | High Lipophilicity / Metabolic Block | ||
| Analog C | 2-Methyl-6-fluorobenzaldehyde | 2.18 | -0.17 | Metabolic Liability (Benzylic Ox.)[1] | ||
| Analog D | 2,6-Difluorobenzaldehyde | 1.60 | 0.06 | Lower Lipophilicity / High Polarity |
*Values derived from Hansch substituent constants and validated against XLogP3 data [1].
Technical Analysis: The Lipophilicity Paradox
The data reveals a critical insight for drug design: Target A and Analog C (
-
The H-Bond Dip: Unlike the hydrophobic
group, the group in Target A contains a highly polarized C-H bond. The fluorine atoms withdraw electron density, rendering the hydrogen acidic (pKa ~25-30, compared to >50 for alkanes). This allows to act as a weak Hydrogen Bond Donor (HBD) to water oxygen [2]. -
Solubility Implications: This HBD character improves aqueous solubility relative to the
analog (Analog B) without significantly dropping lipophilicity to the level of the mono-fluoro analog (Analog D). -
Metabolic Shielding: Analog C (
) is prone to rapid CYP450-mediated benzylic oxidation. Target A blocks this pathway due to the strength of the C-F bond (116 kcal/mol) and the steric/electronic deactivation of the remaining C-H bond [3].
Part 2: Decision Logic & Bioisosterism
The following diagram illustrates the decision pathway for selecting the
Caption: Decision matrix for selecting the Difluoromethyl group. It occupies the "sweet spot" between metabolic stability and solubility.
Part 3: Experimental Protocols
Protocol: High-Throughput LogD Determination (HPLC-Based)
Objective: Determine the Effective LogD (ElogD) at pH 7.4.
Reagents:
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Calibration Standards: Theophylline, Toluene, Triphenylene (Range LogP 0 - 5).
Workflow:
-
Preparation: Dissolve Target A and Analogs B-D in DMSO to 10 mM. Dilute to 100 µM in 50:50 Water/Acetonitrile.
-
Calibration: Inject standard mixture. Plot Retention Time (
) vs. Literature LogP.-
Note: Use a fast gradient (0% to 100% B in 5 mins).
-
-
Measurement: Inject samples in triplicate.
-
Calculation:
(Equation derived from Valkó et al. generic gradient model [4]) -
Validation: If Target A shows peak broadening, it may be forming a hydrate (gem-diol) in the aqueous phase. Confirm with NMR in
.
Synthesis Pathway (Brief)
To access Target A for testing, do not rely on direct fluorination of the aldehyde.
-
Step 1: Start with 2-bromo-6-fluorotoluene.
-
Step 2: Radical bromination to the benzyl bromide.
-
Step 3: Hydrolysis to the alcohol, then oxidation to aldehyde? NO.
-
Correct Route: Use radical difluoromethylation . React 2-fluoro-6-iodobenzaldehyde with
(Langlois Reagent) or use a specific building block like 2-bromo-6-fluorobenzaldehyde and perform a Pd-catalyzed cross-coupling with a difluoromethyl source [5].
Part 4: Experimental Workflow Diagram
Caption: HPLC-based ElogD determination workflow tailored for aldehyde stability.
References
-
PubChem. (2025).[1] 2-Fluoro-6-(trifluoromethyl)benzaldehyde Compound Summary. National Library of Medicine. [Link]
-
Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Valkó, K., et al. (1997). Fast Gradient HPLC Method to Determine Compounds Binding to Human Serum Albumin. Journal of Pharmaceutical Sciences, 92(11), 2236-2248. [Link]
-
Lal, G. S., et al. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides.[3] The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
